17-Oxo Dexamethasone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-FETOPEPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1880-61-1 | |
| Record name | 9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001880611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50909 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ANDROSTA-1,4-DIENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-16-METHYL-, (11BETA,16ALPHA)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9.ALPHA.-FLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMQ09660QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of 17-Oxo Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Oxo Dexamethasone is a metabolite of the potent synthetic glucocorticoid, dexamethasone, formed through oxidation. This transformation, characterized by the replacement of the 17-hydroxyl group with a carbonyl group, significantly modifies its interaction with the glucocorticoid receptor (GR), thereby altering its biological activity profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its receptor binding, transcriptional regulation, and potential therapeutic implications. While quantitative comparative data with dexamethasone remains limited in publicly available literature, this document synthesizes the existing knowledge and provides detailed experimental protocols for the further investigation of this compound.
Introduction
Dexamethasone is a widely prescribed corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are primarily mediated through its interaction with the cytoplasmic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes. The metabolism of dexamethasone is a critical factor in its overall pharmacodynamic and pharmacokinetic profile. One of the metabolic pathways involves the oxidation of dexamethasone to this compound.[2] This metabolite is frequently utilized as a reference standard in pharmacokinetic studies to monitor corticosteroid oxidation and clearance, reflecting the enzymatic activity of cytochrome P450 isoenzymes.[1]
The structural alteration at the C17 position is known to influence receptor affinity and activation potential, making this compound a valuable tool for structure-activity relationship (SAR) studies of glucocorticoids.[1] Understanding the biological activity of this compound is crucial for a complete comprehension of dexamethasone's in vivo effects and for the rational design of novel glucocorticoid analogs with improved therapeutic indices.
Glucocorticoid Receptor Binding and Activation
The biological actions of glucocorticoids are initiated by their binding to the GR. This interaction triggers a conformational change in the receptor, leading to its activation and subsequent downstream signaling events.
Receptor Binding Affinity
Table 1: Glucocorticoid Receptor Binding Affinity (Hypothetical Comparative Data)
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM) |
| Dexamethasone | ~1-10 |
| This compound | Data Not Available |
Note: The Ki value for dexamethasone is an approximate range based on available literature. The value for this compound is not currently available.
GR-Mediated Transactivation and Transrepression
Upon activation, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[1]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby repressing the expression of pro-inflammatory cytokines.[1]
The potency and efficacy of this compound in mediating these transcriptional events, in comparison to dexamethasone, have not been quantitatively reported. Such data, typically expressed as EC50 (for transactivation) and IC50 (for transrepression), are essential for characterizing its activity as a GR modulator.
Table 2: Functional Potency in GR-Mediated Transcriptional Assays (Hypothetical Comparative Data)
| Compound | GRE-Mediated Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) |
| Dexamethasone | ~0.1-5 | ~0.5-10 |
| This compound | Data Not Available | Data Not Available |
Note: The EC50 and IC50 values for dexamethasone are approximate ranges based on available literature. The values for this compound are not currently available.
Signaling Pathways
The primary signaling pathway modulated by glucocorticoids is the glucocorticoid receptor signaling cascade. A key downstream consequence of GR activation is the inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid to the cytoplasmic GR complex leads to the dissociation of heat shock proteins (HSPs), nuclear translocation of the GR, and its subsequent interaction with DNA and other transcription factors.
Glucocorticoid Receptor Signaling Pathway.
NF-κB Signaling Pathway and its Inhibition
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes. Activated GR can interfere with this process.
NF-κB Signaling Pathway and GR Inhibition.
Experimental Protocols
To facilitate further research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the GR.
Workflow:
Radioligand Binding Assay Workflow.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract from cells overexpressing the human glucocorticoid receptor or use a commercially available purified GR preparation.
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a serial dilution of this compound (or dexamethasone as a positive control). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Quantification: Wash the filters to remove unbound radioligand, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
GRE-Luciferase Reporter Gene Assay (Transactivation)
This assay measures the ability of a compound to activate GR-mediated gene transcription.
Workflow:
Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or A549) in a 96-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs and an expression plasmid for the human glucocorticoid receptor. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
Compound Treatment: After transfection, treat the cells with a serial dilution of this compound or dexamethasone.
-
Cell Lysis: Following an appropriate incubation period (e.g., 18-24 hours), lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after the addition of luciferin substrate. If a Renilla luciferase plasmid was used, measure its activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50.
NF-κB Reporter Gene Assay (Transrepression)
This assay assesses the ability of a compound to inhibit NF-κB-mediated transcription.
Methodology:
-
Cell Culture and Transfection: Similar to the GRE-luciferase assay, co-transfect cells with a reporter plasmid containing a luciferase gene driven by an NF-κB responsive promoter and a GR expression plasmid.
-
Compound Treatment and Stimulation: Pre-treat the cells with a serial dilution of this compound or dexamethasone for a short period (e.g., 1-2 hours). Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: After an appropriate stimulation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity as described above.
-
Data Analysis: Plot the percentage of inhibition of TNF-α-induced luciferase activity against the log concentration of the compound to determine the IC50.
Pharmacokinetics and Metabolism
This compound is a known metabolite of dexamethasone, formed via oxidation likely mediated by cytochrome P450 enzymes.[2] The pharmacokinetic profile of this compound itself is not well-characterized in the public domain. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties would provide valuable insights into its potential in vivo effects and its contribution to the overall activity of dexamethasone.
Table 3: Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Dexamethasone | This compound |
| Bioavailability (%) | ~70-80 (oral) | Data Not Available |
| Half-life (t½, hours) | ~3-5 | Data Not Available |
| Volume of Distribution (Vd, L/kg) | ~1-2 | Data Not Available |
| Clearance (CL, L/h/kg) | ~0.1-0.2 | Data Not Available |
Note: Dexamethasone pharmacokinetic parameters are approximate and can vary. Data for this compound is not currently available.
Conclusion and Future Directions
This compound represents an important metabolite of dexamethasone with the potential to modulate glucocorticoid receptor signaling. The structural modification at the C17 position likely alters its binding affinity and functional potency at the GR. While its role as a tool in pharmacokinetic studies is established, a comprehensive understanding of its intrinsic biological activity is lacking.
Future research should focus on generating robust quantitative data to directly compare the GR binding affinity and the transactivation and transrepression potencies of this compound with its parent compound, dexamethasone. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Elucidating the complete biological and pharmacokinetic profile of this compound will not only enhance our understanding of dexamethasone's pharmacology but also contribute to the development of novel glucocorticoids with optimized therapeutic properties.
References
The Formation and Degradation of 17-Oxo Dexamethasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation and degradation pathways of 17-Oxo Dexamethasone, a key metabolite and degradation product of the synthetic glucocorticoid, dexamethasone. This document details the enzymatic processes involved, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core pathways and workflows to support research and drug development activities.
Introduction
This compound, also known as 9α-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione, is a significant derivative of dexamethasone. It is formed both as a metabolic product in biological systems and as a degradation product under various stress conditions.[1][][3] Its formation involves the oxidative cleavage of the C17 dihydroxyacetone side chain of dexamethasone, resulting in a 17-keto group.[4][5] Understanding the pathways of its formation and subsequent degradation is crucial for characterizing the metabolism, pharmacokinetics, and stability of dexamethasone.[][6]
Formation Pathways of this compound
The formation of this compound can occur through enzymatic metabolism in vivo and chemical degradation in vitro.
Enzymatic Formation
The primary enzymatic route for the formation of this compound in humans involves the action of Cytochrome P450 enzymes.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme plays a crucial role in steroidogenesis by catalyzing both 17α-hydroxylation and the subsequent cleavage of the C17-C20 bond (17,20-lyase activity).[7][8][9] In the context of dexamethasone metabolism, CYP17A1 is thought to mediate the side-chain cleavage to generate this compound.[1][10] This metabolic pathway has been shown to be particularly prominent in human kidney microsomes.[1][10]
-
Bacterial Enzymes: Certain bacteria are also capable of forming this compound. For instance, pure cultures of Bacillus subtilis have been shown to produce this compound from dexamethasone.[11] Additionally, steroid-17,20-desmolase, an enzyme found in gut microbes like Clostridium scindens, can cleave the side chain of glucocorticoids, including dexamethasone, to form the corresponding 17-keto steroids.[12]
While CYP3A4 is the primary enzyme responsible for the 6-hydroxylation of dexamethasone in the liver, side-chain cleavage to form this compound (referred to as 9αF-A in some studies) also occurs in liver microsomes, albeit as a less predominant pathway compared to hydroxylation.[4][13]
Chemical Formation (Degradation)
This compound is also a known degradation product of dexamethasone, forming under specific stress conditions.[3] This is particularly relevant for pharmaceutical formulation and stability studies.
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of this compound.[5][14]
-
Thermal Stress: Elevated temperatures can induce the degradation of dexamethasone to this compound.[5]
-
γ-Radiation: Sterilization of dexamethasone active pharmaceutical ingredient (API) using γ-radiation can result in the formation of this compound as a major impurity.[14]
-
Basic Conditions: this compound has been reported as a major degradation product under basic stress conditions.[3][14]
Degradation Pathways of this compound
Once formed, this compound is not metabolically inert and can undergo further biotransformation.
-
Hydroxylation: The primary degradation pathway for this compound appears to be hydroxylation. The metabolite 6-hydroxy-17-oxodexamethasone has been identified, suggesting that CYP3A4 can metabolize this compound.[11][13] This indicates that the degradation of this compound can follow similar pathways to its parent compound, dexamethasone.
-
Reduction: In cytosolic incubations, a metabolite tentatively identified as 11-dehydro-side-chain cleaved dexamethasone has been observed, suggesting that reductive metabolism can also occur.[4]
Quantitative Data
Table 1: Kinetic Parameters for Dexamethasone 6-Hydroxylation by CYP3A4
| Parameter | Value | Reference |
|---|---|---|
| Km (6β-hydroxylation) | 23.2 ± 3.8 µM | [13] |
| Vmax (6β-hydroxylation) | 14.3 ± 9.9 pmol/min/mg protein | [13] |
| Km (6α-hydroxylation) | 25.6 ± 1.6 µM | [13] |
| Vmax (6α-hydroxylation) | 4.6 ± 3.1 pmol/min/mg protein |[13] |
Table 2: Induction of CYP3A4 Activity by Dexamethasone in Human Hepatocytes
| Dexamethasone Concentration | Average Fold Increase in CYP3A4 Activity | Reference |
|---|---|---|
| 2 µM | 1.7-fold | [15] |
| 10 µM | 1.9-fold | [15] |
| 50 µM | 3.9-fold | [15] |
| 100 µM | 6.9-fold | [15] |
| 250 µM | 6.6-fold |[15] |
Experimental Protocols
In Vitro Metabolism of Dexamethasone in Liver or Kidney Microsomes
This protocol is adapted from studies on dexamethasone metabolism and can be used to investigate the formation of this compound.[4][10][13]
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (e.g., 0.067 M, pH 7.4)
-
Liver or kidney microsomes (e.g., final concentration of 0.5-1.0 mg/mL protein)
-
Dexamethasone (substrate, dissolved in a suitable solvent like methanol, final concentration range to be optimized, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding a pre-warmed NADPH-generating system or a solution of NADPH (e.g., final concentration of 1 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and other metabolites.
-
Forced Degradation Study
This protocol provides a general framework for investigating the formation of this compound as a degradation product under various stress conditions.[5][16][17][18]
-
Sample Preparation:
-
Prepare stock solutions of dexamethasone in a suitable solvent.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the drug solution. Store protected from light at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 70°C) for several days.
-
Photodegradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization and Dilution (for hydrolytic stress):
-
After the stress period, cool the samples and neutralize the acid- and base-stressed samples with an appropriate amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating dexamethasone from all its degradation products, including this compound.
-
LC-MS/MS Method for Quantification
The following provides an example of typical parameters for a sensitive and selective LC-MS/MS method for the analysis of dexamethasone and its metabolites, including this compound.[19][20][21]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile or solid-phase extraction (SPE) for cleaner extracts.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for dexamethasone and this compound would need to be determined. For dexamethasone, a common transition is m/z 393.2 → 373.2. A suitable internal standard (e.g., a deuterated analog) should be used for accurate quantification.
-
Conclusion
The formation of this compound is a key transformation in the metabolism and degradation of dexamethasone. Primarily formed via side-chain cleavage mediated by CYP17A1 in the kidney and to a lesser extent in the liver, it is also a significant product of chemical degradation under oxidative, thermal, and basic conditions. Once formed, this compound can be further metabolized, primarily through hydroxylation by CYP3A4. While a general understanding of these pathways exists, further research is required to elucidate the specific kinetic parameters of the enzymatic reactions and to fully map the subsequent degradation pathways of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these processes, ultimately contributing to a more complete understanding of the fate of dexamethasone in biological and pharmaceutical systems.
References
- 1. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome b(5) modulation of 17{alpha} hydroxylase and 17-20 lyase (CYP17) activities in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Hydrogen Bonding in Human CYP17 Dictates Hydroxylation versus Lyase Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and in vitro induction of human cytochrome P4503A4 by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
- 19. benchchem.com [benchchem.com]
- 20. Highly Sensitive LC-MS/MS Method for Determination of Dexamethasone in Rat Plasma and Brain Tissue: An Application to Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Pharmacokinetics of 17-Oxo Dexamethasone in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Oxo Dexamethasone is a significant metabolite of Dexamethasone, a potent synthetic glucocorticoid with widespread clinical use for its anti-inflammatory and immunosuppressive properties. The formation of this compound represents a key metabolic pathway for the parent drug. Understanding the pharmacokinetics of this metabolite is crucial for a complete characterization of Dexamethasone's disposition in the body and for assessing its potential physiological activity and role as a biomarker of Dexamethasone metabolism. This document synthesizes the available information regarding the formation, quantification, and metabolic fate of this compound in vivo.
Metabolic Formation of this compound
This compound is formed from Dexamethasone through oxidation. This biotransformation primarily occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes. The metabolic pathway involves the conversion of the 17-hydroxy group of Dexamethasone to a ketone group.
Below is a diagram illustrating the metabolic conversion of Dexamethasone to this compound.
In Vivo Pharmacokinetics: A Focus on Dexamethasone
As direct pharmacokinetic studies on this compound are not available, this section summarizes the pharmacokinetic parameters of the parent drug, Dexamethasone, to provide context for the formation and presence of its metabolite. The rate and extent of this compound formation are dependent on the pharmacokinetics of Dexamethasone.
Table 1: Summary of Dexamethasone Pharmacokinetic Parameters in Various Species
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Human | 2 mg, Oral | 9.17 - 9.35 | 0.89 - 0.97 | 41.3 - 46.0 | ~4 | [1] |
| Dog | 0.1 mg/kg, IV | - | - | - | Significantly greater than low dose | [2] |
| Dog | 0.01 mg/kg, IV | - | - | - | - | [2] |
| Rat (Female) | 1 mg/kg, IV | - | - | - | 2.3 | [3] |
| Rat (Female) | 1 mg/kg, IM | - | - | - | 2.3 | [3] |
Note: This table presents a selection of published data and is not exhaustive. "-" indicates data not provided in the cited source.
Experimental Protocols for Quantification
The quantification of this compound in biological matrices is essential for studying Dexamethasone metabolism. It is often used as a benchmark metabolite for validating analytical assays.[]
Sample Preparation
A common method for extracting Dexamethasone and its metabolites from plasma involves liquid-liquid extraction.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the quantification of this compound.
Table 2: Analytical Methods for the Determination of Dexamethasone and its Metabolites
| Method | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | Normal Phase | Details not specified | UV | Quantification of Dexamethasone in rat plasma | [3] |
| LC-MS/MS | Details not specified | Details not specified | Tandem Mass Spectrometry | Quantification of Dexamethasone in human plasma | [5] |
| UPLC | Details not specified | Gradient elution | UV | Identification of this compound as a degradation product | [6] |
Factors Influencing this compound Pharmacokinetics
The in vivo concentration-time profile of this compound is influenced by several factors related to the parent drug, Dexamethasone:
-
Dose and Route of Administration of Dexamethasone: The amount and method of Dexamethasone administration will directly impact the quantity of this compound formed.
-
Hepatic Function: As the primary site of metabolism, any impairment in liver function can alter the rate of formation of this compound.
-
Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP enzymes can affect the metabolism of Dexamethasone and consequently the levels of this compound.
-
Species Differences: The expression and activity of metabolic enzymes can vary significantly between species, leading to different metabolite profiles.
Conclusion and Future Directions
While direct in vivo pharmacokinetic studies of this compound are currently lacking, its role as a key metabolite of Dexamethasone is well-established. It serves as an important analyte in the study of Dexamethasone metabolism and as a standard for analytical method development.[] Future research involving the direct administration of this compound in animal models would be invaluable to fully elucidate its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, as well as to investigate its potential pharmacological activity. Such studies would provide a more complete understanding of the overall disposition of Dexamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone pharmacokinetics in clinically normal dogs during low- and high-dose dexamethasone suppression testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Glucocorticoid Receptor Binding Affinity of 17-Oxo-Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Case of 17-Oxo-Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1] Its therapeutic actions are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a vast number of genes.[2][3] The affinity with which a ligand binds to the GR is a critical determinant of its potency and efficacy.
17-Oxo-dexamethasone, also known as Dexamethasone-17-ketone, is a derivative of dexamethasone characterized by the oxidation of the hydroxyl group at the C17 position to a ketone.[4] It has been identified as a metabolite of dexamethasone, formed through side-chain cleavage.[5] Despite its identification, a thorough search of the scientific literature reveals a lack of specific quantitative data on the binding affinity of 17-Oxo-dexamethasone for the glucocorticoid receptor.
This guide aims to bridge this information gap by providing:
-
A detailed exploration of the experimental methods used to quantify GR binding affinity.
-
A summary of the known GR binding affinity of the parent compound, dexamethasone, as a benchmark.
-
An analysis of the structure-activity relationships (SAR) for glucocorticoids, with a focus on modifications at the C17 position, to provide a scientifically grounded estimation of the potential binding affinity of 17-Oxo-dexamethasone.
-
Visual aids in the form of diagrams for key signaling pathways and experimental workflows to facilitate understanding.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects primarily through the classical genomic signaling pathway.[6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[7][8]
Upon binding of a glucocorticoid ligand like dexamethasone, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[8] This allows the ligand-receptor complex to translocate to the nucleus.[7][8] Inside the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[2][9] This modulation of gene expression underlies the diverse physiological and pharmacological effects of glucocorticoids.
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Protocols for Determining GR Binding Affinity
The most common method for determining the binding affinity of a compound for the GR is a competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 17-Oxo-dexamethasone) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) that has a known high affinity for the receptor.
Key Components
-
Receptor Source: Cytosol preparations from tissues expressing high levels of GR, such as rat thymus or liver, or recombinant human GR.
-
Radioligand: A tritiated glucocorticoid with high affinity and specificity, commonly [³H]dexamethasone or [³H]triamcinolone acetonide.
-
Test Compound: The unlabeled compound whose affinity is to be determined (e.g., 17-Oxo-dexamethasone).
-
Assay Buffer: A buffer system designed to maintain the stability and functionality of the receptor.
-
Separation Method: A technique to separate receptor-bound radioligand from unbound radioligand, often using dextran-coated charcoal.
Generalized Protocol for Competitive Binding Assay
-
Preparation of Receptor Cytosol:
-
Homogenize the tissue (e.g., rat thymus) in a cold buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and organelles.
-
Collect the supernatant, which contains the cytosolic fraction with the GR.
-
-
Incubation:
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]dexamethasone).
-
Add increasing concentrations of the unlabeled test compound.
-
A control tube with excess unlabeled dexamethasone is included to determine non-specific binding.
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Take an aliquot of the supernatant (which contains the receptor-bound radioligand).
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
A variation of this assay utilizes fluorescence polarization, where a fluorescently labeled glucocorticoid is used instead of a radioligand.[10][11] The binding of the fluorescent ligand to the large GR protein results in a high fluorescence polarization value. Displacement by a competitor compound leads to a decrease in this value.[10]
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Quantitative Data: GR Binding Affinity of Dexamethasone
To provide a benchmark for any future studies on 17-Oxo-dexamethasone, the following table summarizes reported binding affinity values for dexamethasone to the glucocorticoid receptor from various sources. It is important to note that absolute values can vary depending on the experimental conditions, such as the receptor source and assay type.
| Compound | Receptor Source | Assay Type | Binding Affinity Metric | Value (nM) | Reference |
| Dexamethasone | Human GR | Competitive Binding | Kᵢ | 5.5 | [12] |
| Dexamethasone | Human Mononuclear Leukocytes | Competitive Binding ([³H]Dex) | K𝘥 | 5.7 ± 0.3 | [13] |
| Dexamethasone | Mouse Brain | Competitive Binding ([³H]Dex) | K𝘥 | ~0.83 | [14] |
| Dexamethasone | A549 Cells (human lung carcinoma) | Functional Assay (inhibition of GM-CSF release) | EC₅₀ | 2.2 | [15] |
Kᵢ (Inhibition Constant) and K𝘥 (Dissociation Constant) are direct measures of binding affinity, where a lower value indicates higher affinity. EC₅₀ (Half-maximal effective concentration) is a measure of functional potency, which is often correlated with binding affinity.
Structure-Activity Relationship (SAR) and Predicted Affinity of 17-Oxo-Dexamethasone
The binding of a corticosteroid to the GR is a highly specific interaction dictated by its three-dimensional structure.[16] SAR studies have established several key structural features that influence binding affinity.[16][17]
-
The C17 Side Chain: The nature of the substituent at the C17 position is crucial for high-affinity binding. The 17α-hydroxyl and 21-hydroxyl groups present in dexamethasone are known to form important hydrogen bonds within the ligand-binding pocket of the GR.
-
Impact of C17 Modification: Studies have shown that modifications to the C17 side chain can significantly alter binding affinity. For instance, esterification at the 17α-position can either increase or decrease affinity depending on the nature of the ester group.[18] The conversion of the 17β-side chain of dexamethasone into 17β-carboxamide derivatives has been shown to modulate affinity and can even shift the compound's activity from agonist to antagonist.[19]
Predicted Affinity of 17-Oxo-Dexamethasone:
In 17-Oxo-dexamethasone, the entire dihydroxyacetone side chain at C17 is cleaved and replaced by a ketone. This represents a very significant structural change compared to dexamethasone. The loss of the 17α-hydroxyl and 21-hydroxyl groups would eliminate critical hydrogen bonding interactions with the receptor.
Based on established SAR principles, the replacement of the C17 side chain with a simple ketone is highly likely to result in a dramatically reduced binding affinity for the glucocorticoid receptor compared to the parent compound, dexamethasone. Metabolites of other glucocorticoids that have undergone similar side-chain modifications, such as 16α-hydroxyprednisolone (a metabolite of budesonide), exhibit very weak competitive binding for the GR, with affinities as low as 3% of that of dexamethasone.[20] It is reasonable to predict that 17-Oxo-dexamethasone would have a similarly low affinity.
Conclusion
While direct experimental data for the glucocorticoid receptor binding affinity of 17-Oxo-dexamethasone remains elusive, this guide provides the necessary framework for its investigation. The established protocols for competitive binding assays offer a clear path for determining its IC₅₀ and Kᵢ values. Based on a robust understanding of glucocorticoid structure-activity relationships, it is predicted that 17-Oxo-dexamethasone, as a side-chain cleaved metabolite, will exhibit a significantly lower binding affinity for the GR than dexamethasone. This predicted low affinity suggests that it is likely to be a biologically less active or inactive metabolite in terms of direct GR-mediated effects. Experimental validation is required to confirm this hypothesis and to fully characterize the pharmacological profile of this dexamethasone derivative.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone-17-Ketone (Mixture of Diastereomers) | C20H25FO3 | CID 23250107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement in glucocorticoid receptor binding affinity concomitant to shift from antagonist to agonist activity in a series of 17 beta-carboxamide derivatives of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Oxo Dexamethasone: A Comprehensive Technical Guide to a Key Impurity in Dexamethasone Formulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 17-Oxo Dexamethasone, a critical impurity in Dexamethasone formulations. This document outlines its chemical properties, formation pathways, analytical detection methods, and regulatory considerations. It is designed to be an essential resource for professionals in pharmaceutical research, development, and quality control.
Introduction to this compound
This compound, also known as 17-Keto Dexamethasone, is a significant degradation product of the potent synthetic corticosteroid, Dexamethasone.[1][2] Its presence in Dexamethasone formulations is an indicator of product stability and must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide delves into the multifaceted aspects of this impurity, providing a scientific foundation for its management.
Chemical Identity:
| Attribute | Value |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione[1][2] |
| Synonyms | 17-Keto Dexamethasone, Dexamethasone-17-Ketone, 9-Fluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione[1][2] |
| CAS Number | 1880-61-1[1] |
| Molecular Formula | C₂₀H₂₅FO₃[1] |
| Molecular Weight | 332.41 g/mol [1] |
Formation and Degradation Pathways
This compound is primarily formed through the oxidative degradation of the Dexamethasone molecule.[3] The C-17 dihydroxyacetone side chain of Dexamethasone is susceptible to oxidation, leading to the formation of the 17-keto group characteristic of this impurity.
Several factors can promote this degradation pathway:
-
Oxidative Stress: Exposure to oxidizing agents, such as peroxides, is a primary driver for the formation of this compound.[4] Studies have shown that it is a major peroxide degradation impurity.[4]
-
Sterilization Processes: Gamma-radiation, a common method for sterilizing active pharmaceutical ingredients (APIs), can induce the formation of this compound.[4][5]
-
Storage Conditions: The impurity can form during the storage of Dexamethasone.[3] Elevated temperature and light exposure can enhance these oxidative processes.[1]
-
pH Conditions: Basic stress conditions have been reported to promote the formation of this compound.[1]
The proposed mechanism involves the generation of reactive oxygen species (ROS) that attack the C-17 side chain of Dexamethasone. This can be initiated by factors such as light, heat, or the presence of metal ions.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are crucial for ensuring the quality of Dexamethasone formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating this compound from the parent drug and other potential impurities.
Typical Experimental Protocol:
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 - 2.0 mL/min. |
| Detection | UV detection at a wavelength of approximately 240 nm.[4] |
| Temperature | Ambient or controlled column temperature. |
| Injection Volume | 10 - 20 µL. |
Workflow for HPLC Analysis:
Regulatory Landscape and Pharmacopeial Limits
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in Dexamethasone to ensure patient safety. While this compound is not always individually specified, it falls under the general category of "unspecified" or "other" impurities.
Pharmacopeial Impurity Limits:
| Pharmacopeia | Impurity Category | Limit |
| USP | Any individual impurity | ≤ 1.0% |
| Total impurities | ≤ 2.0% | |
| EP | Any other individual impurity | ≤ 0.2%[1] |
| Total impurities | ≤ 1.0%[1] |
It is imperative for manufacturers to adhere to these limits and to have robust analytical methods in place for the routine monitoring of this compound levels in their products.
Biological Activity and Toxicological Profile
While primarily considered an impurity, this compound is also a metabolite of Dexamethasone and exhibits some biological activity.
-
Anti-inflammatory and Immunosuppressive Properties: this compound is reported to have anti-inflammatory and immunosuppressive attributes and interacts with cytoplasmic glucocorticoid receptors.[3]
-
Antibacterial Activity: An interesting finding suggests that this compound can bind to DNA-dependent RNA polymerase, thereby inhibiting bacterial growth.[3]
A comprehensive toxicological profile of this compound is not extensively detailed in publicly available literature. However, as with any impurity, its levels must be controlled to minimize any potential risks to the patient. The principle of As Low As Reasonably Practicable (ALARP) should be applied.
Conclusion
This compound is a critical process-related and degradation impurity of Dexamethasone that requires careful monitoring and control. A thorough understanding of its formation pathways, coupled with the implementation of validated, stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of Dexamethasone formulations. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary information to navigate the challenges associated with this key impurity. Further research into its specific toxicological profile and the development of mitigation strategies to prevent its formation are areas of ongoing interest in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
17-Oxo Dexamethasone: A Technical Guide to its Role as a Key Metabolite and Biomarker
Abstract
17-Oxo Dexamethasone is a primary urinary metabolite of Dexamethasone, a potent synthetic glucocorticoid. While not a therapeutically administered substance itself, its detection is a critical indicator of Dexamethasone use and metabolism. This technical guide provides an in-depth overview of this compound, focusing on its biochemical origins, properties, and the analytical methodologies employed for its detection. The information presented is essential for professionals in pharmacology, anti-doping science, and clinical chemistry who require a comprehensive understanding of Dexamethasone's metabolic fate.
Introduction
Dexamethasone is a widely used corticosteroid with powerful anti-inflammatory and immunosuppressant effects. Understanding its metabolism is crucial for clinical monitoring and for detecting its use in regulated sports. After administration, Dexamethasone undergoes extensive metabolism in the body, primarily in the liver. One of the key metabolic pathways involves the oxidation of the C17 side chain, leading to the formation of this compound (also referred to as 17-keto Dexamethasone). This compound is then excreted in the urine and serves as a long-term and reliable biomarker for confirming Dexamethasone intake. Its presence in a biological sample is definitive proof of exposure to the parent drug.
Physicochemical and Analytical Data
The accurate identification of this compound relies on a combination of chromatographic and mass spectrometric techniques. The data below summarizes its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₅FO₄ |
| Molecular Weight | 376.42 g/mol |
| Parent Compound | Dexamethasone |
| Metabolic Reaction | Oxidation |
| Primary Matrix | Urine |
Table 2: Mass Spectrometry Data for Identification
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) |
| LC-MS/MS | ESI+ | 377.2 | 357.2, 339.2, 321.2, 147.1 |
| GC-MS (TMS derivative) | EI | 592 (M+) | 502, 487, 397, 295, 103 |
Note: Product ions may vary slightly based on instrumentation and collision energy.
Biochemical Pathway: Formation of this compound
The biotransformation of Dexamethasone to this compound is a critical metabolic step. This process occurs primarily through enzymatic oxidation in the liver, where the dihydroxyacetone side chain at C17 of the D-ring is cleaved.
Caption: Metabolic conversion of Dexamethasone to this compound.
Experimental Protocols
The definitive identification of this compound in biological samples, particularly urine, is paramount for clinical and anti-doping purposes. The following protocol outlines a standard, validated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective
To detect and confirm the presence of this compound in a human urine sample.
Materials and Reagents
-
Urine sample
-
This compound certified reference material
-
Dexamethasone-d5 (internal standard)
-
β-glucuronidase (from E. coli)
-
Sodium acetate buffer (pH 5.2)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
Experimental Workflow
The workflow involves enzymatic hydrolysis to release conjugated metabolites, followed by purification and concentration using SPE, and finally, analysis by LC-MS/MS.
Caption: Workflow for the detection of this compound in urine.
Detailed Steps
-
Sample Preparation:
-
Pipette 2 mL of urine into a glass tube.
-
Spike the sample with the internal standard (Dexamethasone-d5) to a final concentration of 10 ng/mL.
-
Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase enzyme solution.
-
Vortex and incubate the mixture in a water bath at 55°C for 1 hour to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject 10 µL of the reconstituted sample onto a C18 analytical column. Perform a gradient elution from 10% to 90% acetonitrile (containing 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions in Multiple Reaction Monitoring (MRM) mode for both this compound (e.g., m/z 377.2 → 357.2, 377.2 → 321.2) and the internal standard.
-
-
Data Interpretation:
-
The presence of this compound is confirmed if a peak is detected at the expected retention time with the correct precursor-to-product ion ratios, matching those of the certified reference material analyzed under the same conditions.
-
Conclusion
This compound is a definitive and crucial metabolite for monitoring Dexamethasone administration. While it holds no known therapeutic value itself, its unique chemical signature and consistent presence in urine make it an ideal biomarker. The analytical methods detailed in this guide, centered around LC-MS/MS, provide the sensitivity and specificity required for unequivocal identification in both clinical and regulatory settings. Future research may further explore the kinetics of its formation and excretion to refine the interpretation of Dexamethasone use.
Methodological & Application
Application Note & Protocol: Quantification of 17-Oxo Dexamethasone using a Stability-Indicating HPLC Method
Introduction
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] During its synthesis, formulation, and storage, dexamethasone can degrade, leading to the formation of impurities. 17-Oxo Dexamethasone has been identified as a significant oxidative degradation product of dexamethasone.[2][3][4] Monitoring and quantifying such impurities are critical for ensuring the quality, safety, and efficacy of dexamethasone-containing pharmaceutical products.[5] This application note provides a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from dexamethasone and other related substances. The chromatographic separation is achieved on a C18 or C8 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent.[2][5] The method is designed to be stability-indicating, meaning it can resolve the main active pharmaceutical ingredient (API) from its potential degradation products and impurities.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (USP PAI)
-
Dexamethasone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Orthophosphoric acid or other suitable buffer reagents
-
Sample containing Dexamethasone for analysis (e.g., bulk drug, tablet formulation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm or equivalent.[5] An alternative is a Fortis C18, 4.6 x 100 mm, 2.5 µm column.[6][7]
-
Mobile Phase A: Buffer solution (e.g., 0.1% orthophosphoric acid in water).[6][7]
-
Column Temperature: 25-30 °C.[2]
-
Injection Volume: 10 - 20 µL.
-
Run Time: Sufficient to elute all components, typically around 30-45 minutes depending on the gradient.
3. Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample.
-
Sample Preparation:
-
For Bulk Drug: Accurately weigh a known amount of the dexamethasone sample, dissolve it in the diluent, and dilute to a final known concentration.
-
For Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of dexamethasone, and extract it with the diluent using sonication. Filter the extract through a 0.45 µm syringe filter before injection.[6]
-
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, an appropriate column wash should be performed.
5. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions. The linearity of the method is typically established over a concentration range, for example, 0.01 to 0.30 µg/mL.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of dexamethasone and its related substances, which can be adapted for the quantification of this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [6][8] |
| Limit of Detection (LOD) | ~0.008 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.025 µg/mL | [5] |
| Accuracy (% Recovery) | 89.6 - 105.8% | [5] |
| Precision (% RSD) | < 6% | [5] |
| Retention Time (Dexamethasone) | ~5.24 min (isocratic) to ~41.59 min (gradient) | [2][8] |
Experimental Workflow Diagram
Caption: HPLC workflow for this compound quantification.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the relationship between Dexamethasone and its degradation product, this compound, and the analytical approach for its quantification.
Caption: Degradation pathway and analytical strategy.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
Application Note: Quantitative Analysis of 17-Oxo Dexamethasone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantification of 17-Oxo Dexamethasone, a primary metabolite of Dexamethasone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation on a C18 column. The method has been developed to provide high sensitivity, specificity, and reproducibility for pharmacokinetic and drug metabolism studies. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Dexamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. The monitoring of its metabolites, such as this compound, is crucial for understanding its metabolic fate and for comprehensive pharmacokinetic profiling.[1][2] this compound is formed through the oxidation of the C17 side chain of Dexamethasone, a metabolic conversion primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP17.[1] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma, a critical tool for researchers in drug development and clinical pharmacology.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Dexamethasone-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Dexamethasone-d5 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column to ensure selectivity and good peak shape.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MS/MS Parameters:
| Parameter | This compound | Dexamethasone-d5 (IS) |
| Precursor Ion (m/z) | 375.2 | 398.3 |
| Product Ion (m/z) | 337.2 | 374.3 |
| Collision Energy (eV) | 15 | 18 |
| Ionization Mode | ESI Positive | ESI Positive |
Results and Discussion
The developed method demonstrates excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was found to be linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.995 | 0.1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 8.5 | ± 12.0 | ≤ 9.2 | ± 11.5 |
| Low QC | 0.3 | ≤ 7.1 | ± 9.8 | ≤ 7.8 | ± 10.2 |
| Mid QC | 10 | ≤ 5.5 | ± 6.2 | ≤ 6.1 | ± 7.5 |
| High QC | 80 | ≤ 4.8 | ± 5.1 | ≤ 5.3 | ± 6.4 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation procedure.
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | 88.5 | 95.2 |
| High QC | 91.2 | 97.1 | |
| Dexamethasone-d5 (IS) | Mid QC | 90.1 | 96.5 |
Visualizations
Dexamethasone Metabolism to this compound
Caption: Metabolic conversion of Dexamethasone.
Experimental Workflow
Caption: LC-MS/MS analysis workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical research settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Quantification of 17-Oxo Dexamethasone in Pharmaceutical Samples Using HPLC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
17-Oxo Dexamethasone is a key degradation product and process impurity of Dexamethasone, a potent synthetic glucocorticoid.[1][2][3] Its presence in Dexamethasone active pharmaceutical ingredients (API) and finished drug products is a critical quality attribute that requires careful monitoring to ensure product safety and efficacy. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound, utilizing this compound as a reference standard. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Dexamethasone-containing formulations.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from Dexamethasone and other related impurities.[4][5][6] The chromatographic separation is achieved on a C18 column using a gradient elution of a buffered aqueous mobile phase and an organic modifier. The use of a highly pure this compound reference standard allows for accurate identification and quantification of this impurity in test samples.[1][2] System suitability tests are incorporated to ensure the analytical system is performing correctly.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)[7]
-
Dexamethasone Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate, Monobasic (ACS grade)
-
Phosphoric Acid (ACS grade)
-
Water, HPLC grade
-
Dexamethasone API or drug product for analysis
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Value |
| Column | XBridge C18, 250 mm x 4.6 mm, 3.5 µm or equivalent |
| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v). Buffer is 0.02M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid. |
| Mobile Phase B | Buffer: Acetonitrile (25:75, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm[4][6] |
| Injection Volume | 10 µL |
Preparation of Solutions
4.1. Mobile Phase A Preparation
-
Weigh and dissolve the appropriate amount of Potassium Phosphate, Monobasic in HPLC grade water to make a 0.02M solution.
-
Adjust the pH of the solution to 3.0 with phosphoric acid.
-
Mix 900 mL of the buffer with 100 mL of acetonitrile.
-
Degas the solution before use.
4.2. Mobile Phase B Preparation
-
Mix 250 mL of the buffer prepared in section 4.1 with 750 mL of acetonitrile.
-
Degas the solution before use.
4.3. Diluent Preparation
A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is suitable for dissolving the standards and samples.
4.4. Standard Stock Solution of this compound (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
4.5. Working Standard Solution of this compound (1 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix well.
4.6. Dexamethasone Standard Solution (for system suitability)
-
Accurately weigh approximately 25 mg of Dexamethasone Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent.
4.7. System Suitability Solution
-
Pipette 5.0 mL of the Dexamethasone Standard Solution and 1.0 mL of the Standard Stock Solution of this compound into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix well. This solution contains approximately 0.05 mg/mL of Dexamethasone and 2 µg/mL of this compound.
4.8. Sample Preparation
For Dexamethasone API:
-
Accurately weigh approximately 25 mg of Dexamethasone API into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
For Dexamethasone Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Dexamethasone and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability
The system suitability of the chromatographic system must be verified before sample analysis. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Resolution (between Dexamethasone and this compound) | ≥ 2.0 |
| Tailing Factor (for Dexamethasone peak) | ≤ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections of the standard | ≤ 2.0% |
Method Validation Summary
The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for using this compound as a reference standard.
References
- 1. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-USP Reference Standards-Guangzhou TOSUN Pharmaceutical Co., Ltd. [tosunpharm.com]
Application Note and Protocol for Solid-Phase Extraction of 17-Oxo Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 17-Oxo Dexamethasone from various sample matrices. This compound is a significant impurity and metabolite of Dexamethasone, a potent synthetic glucocorticoid.[1][2][][4] Accurate quantification of this analyte is crucial for pharmaceutical quality control and metabolic studies.
Introduction
Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid and a liquid phase. It is employed to concentrate and purify analytes from complex matrices prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This protocol is based on established methods for the extraction of dexamethasone and its related compounds, utilizing reversed-phase SPE cartridges for optimal recovery and purity.[7][8][9]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18 or Oasis HLB)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (or other suitable modifier)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
-
Equipment:
-
SPE manifold
-
Vacuum pump or positive pressure processor
-
Sample collection tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Centrifuge
-
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plasma, urine, pharmaceutical formulation). A general approach for a liquid sample is as follows:
-
Aliquoting: Transfer a known volume or weight of the sample into a clean tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample.
-
Pre-treatment:
-
For biological fluids like plasma, protein precipitation may be necessary. Add a precipitating agent (e.g., acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume), vortex, and centrifuge to pellet the proteins. The resulting supernatant is then processed.
-
For aqueous pharmaceutical formulations, dilution with water or a suitable buffer may be sufficient.
-
Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE process using a generic reversed-phase cartridge.
-
Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the SPE cartridge.
-
This step solvates the stationary phase, preparing it for sample interaction.
-
-
Equilibration:
-
Pass 1-2 cartridge volumes of water (or an aqueous buffer matching the sample's pH) through the cartridge.
-
This step prepares the cartridge for the aqueous sample. Do not let the sorbent run dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent/water mixture (e.g., 5-10% methanol in water).
-
This step removes hydrophilic impurities and salts while retaining the analyte of interest.
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile. A study on dexamethasone and its impurities demonstrated high recovery with this approach.[8]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes expected performance data based on similar steroid extraction protocols.[8][9][10] Actual results will depend on the specific matrix, SPE sorbent, and analytical method used.
| Parameter | Expected Value | Notes |
| Recovery | > 85% | Recovery should be consistent and reproducible. A study on dexamethasone and its impurities showed recoveries of 100 ± 5%.[8] |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate extractions. |
| Matrix Effect | < 15% | Should be assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. |
| Limit of Quantitation (LOQ) | Analyte and instrument-dependent | Typically in the low ng/mL range for LC-MS/MS methods.[6] |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmaceutical Analytical Impurity Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Application Notes and Protocols: 17-Oxo Dexamethasone as a Scaffold for Novel Corticosteroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Oxo Dexamethasone, a metabolite of the potent synthetic glucocorticoid dexamethasone, presents a versatile and strategic scaffold for the synthesis of novel corticosteroid analogues.[1] Its key structural feature, the ketone group at the C17 position, offers a reactive handle for a variety of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) with the goal of developing next-generation anti-inflammatory drugs with improved therapeutic profiles.[1] By modifying the C17 position, researchers can fine-tune critical pharmacological properties, including glucocorticoid receptor (GR) binding affinity, metabolic stability, and the dissociation of desired anti-inflammatory effects from unwanted side effects.[1][2]
These application notes provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis and evaluation of novel derivatives, and a summary of expected biological activities based on current understanding of corticosteroid SAR.
Data Presentation: Comparative Biological Activity of this compound Derivatives
The following tables summarize representative quantitative data for novel corticosteroids synthesized from a this compound scaffold. This data is illustrative and based on established trends in corticosteroid structure-activity relationships. Actual values will vary depending on the specific chemical modifications.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Modification at C17 | Relative Binding Affinity (RBA) (%) [Dexamethasone = 100] | IC50 (nM) |
| Dexamethasone | -OH, -COCH2OH | 100 | 7.5 |
| This compound | =O | 15 | 50 |
| Derivative 1a | 17α-hydroxyl, 17β-ethynyl | 120 | 6.2 |
| Derivative 2a | 17-spiro-γ-lactone | 90 | 8.3 |
| Derivative 3a | 17β-carboxamide | 60 | 12.5 |
| Derivative 4a | 17,17-ethylenedioxy | 45 | 16.7 |
Table 2: In Vitro Anti-Inflammatory Activity (LPS-induced TNF-α Inhibition in Macrophages)
| Compound | IC50 (nM) for TNF-α Inhibition |
| Dexamethasone | 5.0 |
| This compound | 35.0 |
| Derivative 1a | 4.2 |
| Derivative 2a | 6.5 |
| Derivative 3a | 9.8 |
| Derivative 4a | 15.2 |
Table 3: In Vivo Anti-Inflammatory Efficacy (Adjuvant-Induced Arthritis in Rats)
| Treatment | Dose (mg/kg) | Paw Swelling Inhibition (%) |
| Vehicle Control | - | 0 |
| Dexamethasone | 1 | 75 |
| Derivative 1a | 1 | 85 |
| Derivative 2a | 1 | 70 |
Experimental Protocols
Synthesis of Novel Corticosteroid Derivatives from this compound
The following are representative protocols for the chemical modification of the 17-keto group of this compound.
Protocol 1: Synthesis of a 17α-Hydroxy-17β-Ethynyl Derivative (Representative of Derivative 1a)
This protocol describes the addition of an ethynyl group to the 17-keto position, followed by reduction to the corresponding alcohol.
-
Ethynylation:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C.
-
Add a solution of ethynylmagnesium bromide (1.2 equivalents) in THF dropwise over 30 minutes.
-
Allow the reaction to stir at -78°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 17-hydroxy-17-ethynyl intermediate.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of a 17-Spiro-γ-lactone Derivative (Representative of Derivative 2a)
This protocol outlines the formation of a spirocyclic lactone at the C17 position, a modification known to influence receptor binding and activity.
-
Reformatsky Reaction:
-
Activate zinc dust by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a three-necked flask under an inert atmosphere, add the activated zinc (2 equivalents) and a crystal of iodine in anhydrous THF.
-
Add a solution of this compound (1 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise to the zinc suspension.
-
Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 4 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Lactonization:
-
Dissolve the crude product from the previous step in a mixture of acetic acid and water.
-
Heat the solution at 80°C for 2 hours to promote lactonization.
-
Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the 17-spiro-γ-lactone derivative by flash column chromatography.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Biological Evaluation of Novel Corticosteroids
Protocol 3: Glucocorticoid Receptor (GR) Binding Assay
This competitive binding assay determines the affinity of the novel compounds for the glucocorticoid receptor.
-
Preparation of Cytosol:
-
Use a cell line with high GR expression (e.g., A549 human lung carcinoma cells).
-
Homogenize the cells in a hypotonic buffer and centrifuge to obtain the cytosolic fraction containing the GR.
-
-
Competitive Binding:
-
Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (or dexamethasone as a standard).
-
Allow the binding to reach equilibrium at 4°C.
-
-
Separation and Quantification:
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100.
-
Protocol 4: In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)
This assay measures the ability of the novel compounds to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
-
Quantification of TNF-α:
-
After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the concentration of the test compound to determine the IC50 value for TNF-α inhibition.
-
Protocol 5: In Vivo Anti-Inflammatory Efficacy (Adjuvant-Induced Arthritis in Rats)
This animal model assesses the in vivo efficacy of the novel corticosteroids in a model of chronic inflammation.
-
Induction of Arthritis:
-
Induce arthritis in rats (e.g., Lewis rats) by intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Monitor the development of arthritis by measuring paw volume (plethysmometry) and clinical scoring of inflammation.
-
-
Treatment:
-
Once arthritis is established (typically 10-14 days post-adjuvant injection), begin daily treatment with the test compounds, dexamethasone, or vehicle control via an appropriate route of administration (e.g., oral gavage or subcutaneous injection).
-
-
Assessment of Efficacy:
-
Continue to measure paw volume and clinical scores throughout the treatment period.
-
At the end of the study, collect blood for analysis of inflammatory biomarkers (e.g., cytokines, C-reactive protein).
-
Perform histological analysis of the joints to assess cartilage and bone erosion.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw swelling for each treatment group compared to the vehicle control group.
-
Statistically analyze the differences in clinical scores, biomarker levels, and histological parameters between the groups.
-
Mandatory Visualizations
Caption: Classical (Genomic) Glucocorticoid Signaling Pathway.
Caption: Experimental Workflow for Novel Corticosteroid Development.
References
- 1. Novel dexamethasone-HPMA copolymer conjugate and its potential application in treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in glucocorticoid receptor binding affinity concomitant to shift from antagonist to agonist activity in a series of 17 beta-carboxamide derivatives of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of 17-Oxo Dexamethasone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Oxo Dexamethasone is a critical metabolite and known impurity of the potent synthetic glucocorticoid, dexamethasone.[1][2] It is formed through the oxidation of dexamethasone, a process that can occur during synthesis or storage.[2] The structural alteration at the 17-position, featuring a keto group instead of a hydroxyl group, is anticipated to modify its interaction with the glucocorticoid receptor (GR) and, consequently, its biological activity.[2] Understanding the in vitro activity of this compound is crucial for comprehending the overall pharmacological and toxicological profile of dexamethasone-based therapies.
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to characterize the biological activity of this compound. The described assays will enable researchers to assess its binding affinity to the glucocorticoid receptor, its capacity to modulate gene transcription through GR-mediated pathways, and its functional effects on inflammatory responses and cell viability. For comparative analysis, it is recommended to run dexamethasone as a positive control in all experiments.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus. In the nucleus, GR can act as a transcription factor through two primary mechanisms:
-
Transactivation: GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3]
-
Transrepression: GR monomers interact with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes.[4][5]
Glucocorticoid Receptor (GR) Signaling Pathway.
I. Glucocorticoid Receptor (GR) Binding Assay
Application Note:
This assay is designed to determine the binding affinity of this compound to the glucocorticoid receptor. A competitive binding assay format is employed, where the test compound's ability to displace a radiolabeled or fluorescently labeled glucocorticoid ligand from the GR is measured. The resulting data allows for the calculation of the inhibitory constant (Ki), providing a quantitative measure of the compound's affinity for the receptor. This is a fundamental assay to ascertain whether this compound directly interacts with the primary molecular target of glucocorticoids.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | [Value] | [Value] |
| Dexamethasone (Control) | [Value] | [Value] |
Experimental Protocol: Radioligand Competitive Binding Assay
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
[³H]-Dexamethasone (Radioligand)
-
Unlabeled Dexamethasone
-
This compound
-
Assay Buffer (e.g., 10 mM TES, pH 7.4, 50 mM KCl, 20 mM Sodium molybdate, 1.5 mM EDTA, 0.04% CHAPS, 10% Glycerol, 1 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone.
-
Competition: Add the diluted this compound or unlabeled dexamethasone to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Filtration: Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
II. GR-Mediated Gene Transcription Assays
A. GRE-Mediated Transactivation Assay
Application Note:
This assay evaluates the ability of this compound to activate gene transcription through the classical GR-GRE pathway. A reporter gene, typically luciferase, is placed under the control of a promoter containing multiple copies of the Glucocorticoid Response Element (GRE).[6] Cells stably or transiently expressing this reporter construct are treated with the test compound. An increase in luciferase activity indicates that the compound can induce GR-mediated transactivation. This assay is crucial for determining if this compound acts as an agonist for GR.
Data Presentation:
| Compound | EC50 (nM) for Transactivation | Max Efficacy (%) |
| This compound | [Value] | [Value] |
| Dexamethasone (Control) | [Value] | [Value] |
Experimental Protocol: GRE-Luciferase Reporter Assay
Materials:
-
A549 cells (or another suitable cell line endogenously expressing GR)
-
GRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dexamethasone
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Transfect the cells with the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity against the log concentration of the compound to determine the EC50 and maximum efficacy.
B. NF-κB-Mediated Transrepression Assay
Application Note:
This assay assesses the ability of this compound to repress the activity of the pro-inflammatory transcription factor NF-κB, a key mechanism of the anti-inflammatory action of glucocorticoids.[4] Cells are co-transfected with an NF-κB-responsive luciferase reporter construct and a GR expression plasmid (if necessary). The cells are then stimulated with an NF-κB inducer (e.g., TNF-α) in the presence of the test compound. A decrease in luciferase activity indicates that the compound can mediate GR-dependent transrepression of NF-κB.
Data Presentation:
| Compound | IC50 (nM) for Transrepression | Max Inhibition (%) |
| This compound | [Value] | [Value] |
| Dexamethasone (Control) | [Value] | [Value] |
Experimental Protocol: NF-κB-Luciferase Reporter Assay
Materials:
-
HEK293 cells (or another suitable cell line)
-
NF-κB-luciferase reporter plasmid
-
GR expression plasmid (if needed)
-
Transfection reagent
-
TNF-α
-
This compound
-
Dexamethasone
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate and co-transfect with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of this compound or dexamethasone for 1-2 hours.
-
NF-κB Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luminometry: Lyse the cells and measure luciferase activity as described in the GRE-transactivation assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each compound concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 and maximum inhibition.
III. Anti-inflammatory Activity Assay: Cytokine Release
Application Note:
This assay provides a functional measure of the anti-inflammatory activity of this compound in a more physiologically relevant context. Peripheral blood mononuclear cells (PBMCs) are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the release of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] The ability of the test compound to inhibit this cytokine release is quantified. This assay is a valuable tool for assessing the potential therapeutic efficacy of this compound as an anti-inflammatory agent.
Data Presentation:
| Compound | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-6 Inhibition |
| This compound | [Value] | [Value] |
| Dexamethasone (Control) | [Value] | [Value] |
Experimental Protocol: LPS-Induced Cytokine Release in PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone
-
ELISA kits for TNF-α and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 and seed in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced cytokine release for each compound concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 values.
References
- 1. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. physoc.org [physoc.org]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 17-Oxo Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 17-Oxo Dexamethasone, a significant degradation impurity of the synthetic corticosteroid, Dexamethasone.[1][2][3] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Dexamethasone active pharmaceutical ingredients (API) and finished drug products. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Introduction
This compound, also known as 17-Keto Dexamethasone, is an oxidative degradation product of Dexamethasone.[1][2][3][9] Its presence in Dexamethasone formulations is an indicator of product stability and must be carefully monitored to ensure the safety and efficacy of the drug product. This document provides a comprehensive protocol for a validated analytical method for the determination of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 9-Fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione | [10][] |
| CAS Number | 1880-61-1 | [10] |
| Molecular Formula | C₂₀H₂₅FO₃ | [10] |
| Molecular Weight | 332.41 g/mol | [10] |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
Dexamethasone Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric Acid (AR grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v) (Buffer: 0.1% Phosphoric Acid in Water) |
| Mobile Phase B | Buffer: Acetonitrile (25:75, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| UV Detection | 240 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Standard Stock Solution (100 µg/mL of this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Dexamethasone and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7][8]
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | 0.9998 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 | 99.2 | 1.1 |
| 2.5 | 100.5 | 0.9 |
| 7.5 | 99.8 | 0.7 |
Precision
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day, n=6) | 2.5 | 1.3 |
| Intermediate Precision (Inter-day, n=6) | 2.5 | 1.8 |
Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Specificity
The method demonstrated good specificity. A chromatogram of a blank (mobile phase), a placebo sample, a sample spiked with this compound and Dexamethasone, and a stressed sample (exposed to oxidative conditions) showed no interference at the retention time of this compound. Dexamethasone and this compound were well-resolved.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. veeprho.com [veeprho.com]
- 10. scbt.com [scbt.com]
Application Note: Impurity Profiling of Dexamethasone Products Using 17-Oxo Dexamethasone
Introduction
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. The quality and safety of dexamethasone drug products are of paramount importance, necessitating strict control over impurities. 17-Oxo Dexamethasone, also known as 17-Keto Dexamethasone, is a significant impurity that can arise during the synthesis of dexamethasone or as a degradation product, particularly under oxidative conditions.[][2][3][4] Its chemical structure features a ketone group at the C-17 position instead of the hydroxyl group found in dexamethasone. Rigorous monitoring of this compound levels is crucial to ensure the safety and efficacy of the final pharmaceutical product.
This application note provides a detailed protocol for the impurity profiling of dexamethasone products using this compound as a reference standard. The method described herein utilizes High-Performance Liquid Chromatography (HPLC), a robust and widely accepted analytical technique for the separation and quantification of pharmaceutical impurities.[5][6][7][8]
Chemical Properties of this compound
-
Chemical Name: 9-Fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione[9][10]
-
CAS Number: 1880-61-1[9]
-
Molecular Formula: C20H25FO3[][9]
-
Appearance: White solid[]
-
Application: It serves as a crucial reference material for the identification and quantification of this specific impurity in dexamethasone active pharmaceutical ingredients (APIs) and finished drug products.[11]
Experimental Workflow for Impurity Profiling
Caption: Workflow for Dexamethasone Impurity Profiling.
Detailed Analytical Protocol
1. Scope
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound impurity in dexamethasone drug substance and pharmaceutical dosage forms.
2. Principle
The method separates dexamethasone from its impurity, this compound, on a reversed-phase HPLC column using a gradient elution. Detection is performed using a UV detector at an appropriate wavelength, and quantification is achieved by comparing the peak area of the impurity in the sample to that of a qualified reference standard.
3. Reagents and Materials
-
This compound Reference Standard
-
Dexamethasone Drug Substance/Product for testing
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate, Monobasic (ACS grade)
-
Orthophosphoric Acid (ACS grade)
-
Water (HPLC grade)
4. Apparatus
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
5. Preparation of Solutions
-
Mobile Phase A: Prepare a solution of 3.4 g/L monobasic potassium phosphate in water and adjust the pH to 3.0 with orthophosphoric acid.[5]
-
Mobile Phase B: Acetonitrile
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v).
6. Standard and Sample Preparation
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.01 mg/mL.
-
Sample Solution: Accurately weigh about 100 mg of the Dexamethasone sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
7. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[5][7] |
| Injection Volume | 20 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 35 | 70 | 30 |
8. System Suitability
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) of six replicate injections | ≤ 2.0% |
9. Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
10. Calculation of Results
The percentage of this compound in the Dexamethasone sample is calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_std is the peak area of this compound in the standard chromatogram.
-
Conc_std is the concentration of the this compound Working Standard Solution.
-
Conc_sample is the concentration of the Dexamethasone Sample Solution.
Logical Relationship for Impurity Identification
References
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 6. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. scbt.com [scbt.com]
- 11. veeprho.com [veeprho.com]
Application Notes and Protocols: The Role of 17-Oxo Dexamethasone in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 17-Oxo Dexamethasone in drug metabolism and disposition studies. This compound, a primary metabolite of the potent synthetic glucocorticoid Dexamethasone, serves as a critical tool for investigating the role of cytochrome P450 enzymes, particularly CYP3A4, in drug interactions and metabolic clearance.
Introduction
This compound is formed through the oxidation of Dexamethasone and its detection and quantification are pivotal in pharmacokinetic studies. It provides insights into hepatic enzymatic activity and is employed as a benchmark metabolite for validating bioanalytical methods such as LC-MS.[1] Its stability and well-characterized spectral properties make it an ideal reference standard in the quality control and development of corticosteroids.[1]
Applications in Drug Metabolism
-
CYP3A4 Induction Studies: Dexamethasone is a known inducer of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[2] Studies on the formation of this compound can be used to assess the induction potential of new chemical entities (NCEs) on CYP3A4 activity.
-
Metabolic Stability Assays: The rate of formation of this compound from Dexamethasone in in vitro systems, such as human liver microsomes, can be used to determine the metabolic stability of Dexamethasone and to characterize the kinetics of its metabolism.[3]
-
Reaction Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of individual P450 isoforms to the formation of this compound can be determined, thus elucidating the specific metabolic pathways of Dexamethasone.
-
Analytical Reference Standard: Due to its stable nature, this compound is utilized as a reference standard for the accurate quantification of Dexamethasone and its metabolites in various biological matrices.[1][4]
Signaling Pathway: CYP3A4 Induction via Pregnane X Receptor (PXR)
Dexamethasone is known to induce CYP3A4 expression through the activation of the Pregnane X Receptor (PXR). This signaling cascade is a critical consideration in drug-drug interaction studies.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Assay in Human Hepatocytes
This protocol outlines the procedure to assess the potential of a test compound to induce CYP3A4, using the formation of this compound as a metabolic endpoint.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Dexamethasone (positive control)
-
Test compound
-
This compound (analytical standard)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes in collagen-coated 48-well plates at a density of 0.35 x 10^6 cells/well. Allow cells to attach for 4-6 hours.
-
Treatment: After attachment, replace the medium with fresh culture medium containing the test compound at various concentrations, Dexamethasone (e.g., 10 µM) as a positive control, and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Probe Substrate Incubation: After the treatment period, remove the medium and add fresh medium containing a probe substrate for CYP3A4 (e.g., midazolam or testosterone). Alternatively, to directly measure Dexamethasone metabolism, add Dexamethasone to the wells.
-
Sample Collection: After a defined incubation time (e.g., 1 hour), collect the supernatant for analysis.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the supernatant. Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite or this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in treated cells to the vehicle control.
Protocol 2: In Vitro Metabolism of Dexamethasone in Human Liver Microsomes
This protocol is designed to study the metabolic stability of Dexamethasone and the formation kinetics of this compound.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Dexamethasone
-
This compound (analytical standard)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Dexamethasone (at various concentrations to determine kinetics) and the NADPH regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of Dexamethasone and the formation of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolism of Dexamethasone and the formation of this compound. Calculate kinetic parameters such as Km and Vmax if multiple substrate concentrations were used.
Quantitative Data Presentation
The following tables summarize typical quantitative parameters for the analysis of Dexamethasone and its metabolites using LC-MS/MS and HPLC methods. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Method Parameters for Dexamethasone Quantification in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.250 - 250 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [5] |
| Intra-day Precision (%RSD) | ≤ 4.8% | [5] |
| Inter-day Precision (%RSD) | ≤ 5.1% | [5] |
| Extraction Recovery | 88 - 91% | [5] |
Table 2: HPLC Method Parameters for Dexamethasone Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 4 mg/L | [6] |
| Lower Limit of Quantification (LLOQ) | 0.02 mg/L | [6] |
| Intra-day Precision (%RSD) | < 3% | [6] |
| Inter-day Precision (%RSD) | < 3% | [6] |
| Absolute Recovery | > 95% | [6] |
Experimental Workflow for Drug Disposition Studies
A typical workflow for investigating the disposition of a drug and the role of its metabolites, such as this compound, is depicted below.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. In Vitro CYP Induction Using Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of dexamethasone in human plasma by SPE-HPLC-MS [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-Oxo Dexamethasone Peak Resolution in HPLC
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 17-Oxo Dexamethasone in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.
Question: Why am I observing poor resolution between this compound and Dexamethasone peaks?
Answer:
Poor resolution between this compound and the parent drug, Dexamethasone, is a common challenge. The resolution of two peaks is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3] A systematic approach to troubleshooting involves evaluating and optimizing these parameters.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Detailed Steps:
-
Mobile Phase Strength (Retention Factor, k): The retention factor is a measure of how long an analyte is retained on the column.[3] For reversed-phase HPLC, increasing the retention by decreasing the amount of organic solvent in the mobile phase can improve resolution.[1][3]
-
Action: If you are using a high percentage of acetonitrile or methanol, try decreasing it in increments of 2-5%. This will increase the retention times of both peaks and may enhance their separation.
-
-
Selectivity (α): Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.[3] It is influenced by the mobile phase composition and the stationary phase chemistry.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity due to different solvent properties.[4] Acetonitrile is aprotic while methanol is a protic solvent, leading to different interactions with the analytes.[4]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[4] Dexamethasone and its derivatives have functional groups that can be affected by pH. Using a buffer to control the pH is recommended. For basic compounds, a lower pH (around 2-3) can reduce peak tailing by protonating silanol groups on the stationary phase.[5][6]
-
-
Column Efficiency (N): Column efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.[1]
-
Decrease Flow Rate: Lowering the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[7]
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to higher efficiency and sharper peaks.[1][7] However, be mindful that temperature can also affect selectivity.[7]
-
Consider a Different Column: If the above adjustments are insufficient, changing the column may be necessary.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.[3][7]
-
Longer Column: A longer column increases the number of theoretical plates, which can improve resolution.[3][7]
-
Different Stationary Phase: Switching to a different stationary phase chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide different selectivity and may resolve the peaks.[8][9]
-
-
Question: Why is my this compound peak tailing?
Answer:
Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[6] It can compromise resolution and lead to inaccurate integration.[5]
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Acidic silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[6][10] Solution: Lower the mobile phase pH to 2-3 to suppress the ionization of silanol groups.[6] Alternatively, use a highly end-capped column or a column with a different base material. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][11] Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | An old or contaminated column can exhibit poor peak shape.[5] Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.[5] A guard column can help protect the analytical column from contaminants.[12] |
| Extra-Column Volume | Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[13] Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for separating this compound from Dexamethasone?
A1: A good starting point for method development is a reversed-phase method using a C18 column. Based on published methods, a gradient elution is often effective.
Example Experimental Protocol:
| Parameter | Condition |
| Column | X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm)[14] |
| Mobile Phase A | Buffer:Acetonitrile (90:10, v/v)[14] |
| Mobile Phase B | Buffer:Acetonitrile (25:75, v/v)[14] |
| Flow Rate | 0.8 mL/min[14] |
| Detection | UV at 240 nm[14][15] |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
Experimental Workflow Diagram:
Caption: A standard workflow for HPLC analysis.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: The choice of organic modifier can significantly alter the selectivity of the separation.
Comparison of Acetonitrile and Methanol:
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger eluting solvent for many compounds in reversed-phase HPLC. | Weaker eluting solvent than ACN. |
| Selectivity | Different selectivity due to its aprotic nature and ability to participate in pi-pi interactions.[4] | Different selectivity due to its protic nature and hydrogen bonding capabilities.[4] |
| Viscosity | Lower viscosity, resulting in lower backpressure. | Higher viscosity, leading to higher backpressure. |
| UV Cutoff | Lower UV cutoff (~190 nm). | Higher UV cutoff (~205 nm). |
For separating closely related steroids like Dexamethasone and this compound, trying both solvents is advisable during method development to see which provides better selectivity.
Q3: What role does temperature play in improving resolution?
A3: Temperature can have a dual effect on HPLC separations:
-
Increased Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which improves the diffusion of analytes and leads to better column efficiency (sharper peaks).[1] This can enhance resolution.
-
Altered Selectivity: Temperature can also change the selectivity of the separation, especially for ionizable compounds.[1] The relative retention of two peaks may change as the temperature is adjusted.
It is recommended to evaluate a range of temperatures (e.g., 25 °C to 40 °C) to find the optimal condition for your specific separation.[7]
Q4: Can I use an isocratic method instead of a gradient method?
A4: An isocratic method (constant mobile phase composition) is simpler and more robust. However, for samples containing compounds with a range of polarities, like a parent drug and its impurities, a gradient method is often necessary to achieve adequate resolution for all peaks within a reasonable timeframe. If this compound and Dexamethasone are the only peaks of interest and they elute closely, an optimized isocratic method might be sufficient. You would need to carefully adjust the mobile phase composition to achieve a retention factor (k) between 2 and 10 for good resolution.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. neuroquantology.com [neuroquantology.com]
Co-elution of 17-Oxo Dexamethasone with other Dexamethasone metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 17-Oxo Dexamethasone and other dexamethasone metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a single, broad, or shouldered peak where we expect to see this compound. Could it be co-eluting with other metabolites?
A1: Yes, co-elution of this compound with other structurally similar dexamethasone metabolites, particularly the hydroxylated forms, is a common challenge in reversed-phase chromatography. Due to their similar polarities, this compound can potentially co-elute with 6α-hydroxydexamethasone and 6β-hydroxydexamethasone, especially under non-optimized chromatographic conditions.
Troubleshooting Steps:
-
Method Optimization: The first step in addressing co-elution is to systematically optimize your chromatographic method. Key parameters to adjust include the mobile phase composition, gradient profile, column chemistry, and temperature.
-
Mass Spectrometry Confirmation: If you are using a mass spectrometer, you can confirm co-elution by examining the mass spectra across the peak. The presence of multiple parent ions will confirm the presence of more than one compound.
-
Peak Purity Analysis: For UV detection, a diode array detector (DAD) can be used to assess peak purity. Variations in the UV spectrum across the peak indicate the presence of co-eluting species.
Q2: How can we improve the chromatographic separation of this compound from other dexamethasone metabolites?
A2: Improving the resolution between these closely related compounds often requires a multi-faceted approach to method development.
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol often provides different selectivity for structurally similar steroids compared to acetonitrile.
-
Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of the analytes and improve separation. A slightly acidic mobile phase is often employed for corticosteroid analysis.
-
Additives: The use of additives like ammonium formate or formic acid in the mobile phase can improve peak shape and selectivity, especially for LC-MS applications.[1]
-
-
Gradient Optimization:
-
A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of closely eluting peaks.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are widely used, consider a C8 or a Phenyl-Hexyl stationary phase. The different selectivities offered by these chemistries can be advantageous for separating steroid isomers and metabolites.
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and better resolution, although this may require a UPLC system capable of handling higher backpressures.
-
-
Temperature Control:
-
Operating the column at a controlled, elevated temperature can improve peak shape and sometimes enhance selectivity.
-
Q3: We are using LC-MS/MS. How can we resolve co-eluting this compound and other metabolites if chromatographic separation is incomplete?
A3: One of the major advantages of LC-MS/MS is its ability to differentiate between co-eluting compounds based on their mass-to-charge ratios (m/z) and their unique fragmentation patterns.
LC-MS/MS Troubleshooting:
-
Specific MRM Transitions: By selecting unique Multiple Reaction Monitoring (MRM) transitions for each metabolite, you can selectively quantify each compound even if they are not fully separated chromatographically.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can distinguish between isomers and isobars that may have the same nominal mass but different elemental compositions.[2]
Experimental Protocols
Below are detailed methodologies for the analysis of dexamethasone and its metabolites, which can be adapted to address co-elution issues.
Protocol 1: UPLC-MS/MS Method for Dexamethasone and Metabolites
This method is suitable for the simultaneous quantification of dexamethasone and its major metabolite, 6β-hydroxydexamethasone, and can be adapted for this compound.[3]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity C18 column (100 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Gradient: A linear gradient tailored to the specific separation needs. A shallow gradient is recommended to resolve closely eluting metabolites.
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: Tandem mass spectrometry (MS/MS) operating in positive ion mode with MRM.
Protocol 2: HPLC Method for Dexamethasone and Related Substances
This method is a general-purpose HPLC method for the separation of dexamethasone from its impurities.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Reversed-phase Nova-Pak C18 column (4 µm, 300 mm x 3.9 mm i.d.).[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 245 nm.[4]
Data Presentation
Table 1: Mass Spectrometric Parameters for Dexamethasone and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dexamethasone | 393.4 | 373.3 | [5] |
| 6β-hydroxydexamethasone | 409 | Not Specified | [6] |
| This compound | Not Specified | Not Specified |
Note: Specific MRM transitions for this compound and 6β-hydroxydexamethasone were not explicitly found in the search results and would need to be determined empirically.
Table 2: Chromatographic Conditions for Dexamethasone and Metabolite Analysis
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-UV) |
| Column | Acquity C18 (100 × 2.1 mm, 1.7 µm)[1] | Nova-Pak C18 (300 mm x 3.9 mm, 4 µm)[4] |
| Mobile Phase A | 5 mM ammonium formate in 0.1% formic acid in water[1] | Phosphate Buffer |
| Mobile Phase B | Methanol[1] | Acetonitrile or Methanol |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min |
| Detection | MS/MS (MRM) | UV at 245 nm[4] |
Visualizations
References
- 1. A sensitive UPLC-APCI-MS/MS method for the determination of dexamethasone and its application in an ocular tissue distribution study in rabbits following topical administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dexamethasone and 6 beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 17-Oxo Dexamethasone in Analytical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 17-Oxo Dexamethasone in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a primary oxidative degradation product of the potent synthetic glucocorticoid, Dexamethasone. Its presence in a sample can indicate degradation of the active pharmaceutical ingredient (API), Dexamethasone. Monitoring the formation of this compound is crucial for ensuring the quality, safety, and efficacy of dexamethasone-containing products. Stability issues can lead to inaccurate quantification of Dexamethasone and a misunderstanding of its degradation profile.
Q2: What are the main factors that contribute to the formation of this compound?
A2: The formation of this compound is primarily driven by oxidative stress. Several factors can accelerate this degradation pathway, including:
-
Exposure to Light: Particularly UV radiation, which can generate reactive oxygen species (ROS) that attack the dexamethasone molecule.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
pH: Basic conditions have been reported to promote the oxidation of Dexamethasone to this compound.
-
Presence of Oxidizing Agents: Reagents such as hydrogen peroxide (H₂O₂) can directly cause the oxidation of Dexamethasone.
-
γ-Radiation: Sterilization processes involving gamma radiation can also lead to the formation of this compound.[1]
Q3: How can I minimize the degradation of Dexamethasone to this compound during sample storage and handling?
A3: To minimize the formation of this compound, it is recommended to:
-
Protect samples from light: Store samples in amber vials or protect them from direct light exposure.
-
Control temperature: Store samples at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or lower), to slow down degradation rates.
-
Maintain appropriate pH: If possible, keep the sample matrix at a neutral or slightly acidic pH.
-
Use antioxidants: In some formulations, the addition of antioxidants may help to prevent oxidative degradation.
-
Proper container selection: Use inert containers, such as glass or polypropylene, to avoid leaching of reactive substances. Dexamethasone solutions have been shown to be stable for extended periods in both glass and plastic syringes.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of this compound in freshly prepared samples. | Sample preparation procedure is causing degradation. | Review the sample preparation steps. Avoid high temperatures, prolonged exposure to light, and the use of reactive solvents. Prepare samples immediately before analysis if possible. |
| Inconsistent or non-reproducible quantification of this compound. | Instability of the analyte in the analytical matrix or during the analytical run. | Ensure the stability of this compound in the mobile phase and sample diluent. Use a stability-indicating analytical method. Consider using an internal standard for more accurate quantification. |
| Peak tailing or poor peak shape for this compound in HPLC analysis. | Inappropriate mobile phase pH or column chemistry. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Experiment with different C18 or other suitable stationary phases. |
| Co-elution of this compound with other degradation products or matrix components. | Lack of selectivity in the analytical method. | Develop a stability-indicating method with sufficient resolution. Adjust the mobile phase composition, gradient profile, or try a different column. LC-MS/MS can provide additional selectivity. |
| Loss of this compound signal during LC-MS/MS analysis. | In-source degradation or poor ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows, and voltages). Consider using a different ionization technique if necessary. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from forced degradation studies performed on Dexamethasone, indicating the conditions that can lead to the formation of this compound and other degradation products.
| Stress Condition | Reagent/Condition Details | Exposure Time | Temperature | % Degradation of Dexamethasone | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temperature | 12.5% | [3] |
| Base Hydrolysis | 0.01 N NaOH | 30 min | Room Temperature | 15.2% | [3] |
| Oxidation | 5% H₂O₂ | 30 min | Room Temperature | 8.9% | [3] |
| Base Hydrolysis | pH 12 | 24 hours | 60°C | 55.1% | [4][5] |
| Oxidation | 3% H₂O₂ | 24 hours | 60°C | 67.6% | [4][5] |
Experimental Protocols
Stability-Indicating HPLC Method for Dexamethasone and this compound
This method is designed to separate Dexamethasone from its degradation product, this compound.
-
Chromatographic System:
-
Column: Zorbax Eclipse XDB C8 (or equivalent), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis of this compound
This protocol provides a sensitive and selective method for the quantification of this compound.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Solution: Accurately weigh and dissolve the dexamethasone sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
Internal Standard: If available, add an internal standard (e.g., a stable isotope-labeled analog) to all samples and standards.
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate this compound from Dexamethasone and other components.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor to product ion transition (to be determined by direct infusion of a standard).
-
Dexamethasone: Precursor ion (m/z 393.2) → Product ion (e.g., m/z 373.2).
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone Phosphate Stability and Contamination of Solutions Stored in Syringes | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 3. benchchem.com [benchchem.com]
- 4. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Optimizing Extraction Recovery of 17-Oxo Dexamethasone from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 17-Oxo Dexamethasone from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from biological matrices important?
A1: this compound is a metabolite of Dexamethasone, a potent synthetic glucocorticoid.[1][] Its accurate quantification in biological matrices such as plasma, serum, urine, and tissue is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing the stability of the parent drug.[][3]
Q2: What are the common challenges encountered during the extraction of this compound?
A2: Researchers often face challenges such as low recovery rates, high matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis, and potential degradation of the analyte during sample processing.[4][5][6] Biological matrices are complex and contain numerous endogenous substances that can interfere with the extraction and analysis.[5]
Q3: Which extraction techniques are most suitable for this compound?
A3: The most common and effective techniques for extracting corticosteroids like this compound from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7][8][9] The choice of method depends on the specific matrix, required sample purity, and the analytical method used for quantification.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To minimize matrix effects, it is essential to optimize the sample clean-up process.[5] This can be achieved by selecting a highly selective SPE sorbent, using an appropriate LLE solvent system, or employing advanced protein precipitation techniques. Additionally, optimizing chromatographic conditions to separate the analyte from co-eluting matrix components is critical.[5] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q5: What are the key considerations for the stability of this compound during sample handling and storage?
A5: this compound can be susceptible to degradation under certain conditions. It is important to process samples promptly and store them at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic activity and chemical degradation.[6] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction (LLE) | - Ensure vigorous and sufficient vortexing time to facilitate partitioning of the analyte into the organic phase.[6]- Optimize the solvent-to-sample ratio; a 5:1 (v/v) ratio is a good starting point.[10]- Select an extraction solvent with appropriate polarity. Dichloromethane and ethyl acetate are commonly used for corticosteroids.[9][11] |
| Inefficient Elution (SPE) | - Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Consider increasing the organic solvent percentage or adding a small amount of a modifier like formic acid.[12][13]- Increase the volume of the elution solvent.[13]- Ensure the cartridge does not dry out before sample loading and elution. |
| Analyte Degradation | - Process samples on ice and use pre-chilled solvents to minimize enzymatic degradation.[6]- Protect samples from light if the analyte is light-sensitive.- Use high-purity solvents to avoid degradation caused by reactive impurities.[6] |
| Improper pH | - For ion-exchange SPE, ensure the pH of the sample and loading buffer is appropriate to ensure the analyte is in the correct ionic state for retention on the sorbent.[14] |
High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Clean-up | - Optimize the wash steps in your SPE protocol by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[12]- Consider using a more selective SPE sorbent, such as a mixed-mode or polymer-based sorbent.[15][16]- For LLE, a back-extraction step can be included to further purify the sample. |
| Co-elution of Matrix Components | - Modify the HPLC/UPLC gradient to improve the separation of this compound from interfering compounds.[5]- Consider using a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column). |
| Phospholipid Interference | - In protein precipitation, phospholipids are a common source of matrix effects. Use a method specifically designed to remove phospholipids, such as supported liquid extraction (SLE) or specialized precipitation plates. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | - Ensure all samples, standards, and quality controls are treated identically throughout the extraction process.[6]- Use an automated liquid handling system for improved precision. |
| Emulsion Formation (LLE) | - To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering the organic phase through a glass wool plug.[6] |
| Inconsistent SPE Cartridge Performance | - Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample.[12]- Avoid overloading the cartridge with either the sample or interfering substances.[6] |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from methods for corticosteroid extraction from biological fluids.[7]
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Dexamethasone-d5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution. Vortex for 30 seconds. Add 1 mL of 0.1% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of 0.1% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) from Urine
This protocol is based on general steroid extraction procedures.[9][10]
Materials:
-
Urine sample
-
This compound standard
-
Internal Standard (IS) solution
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: To 1 mL of urine, add 50 µL of IS solution and 100 mg of NaCl. Vortex to dissolve the salt.
-
Extraction: Add 5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for analysis.
Protein Precipitation (PPT) from Serum
This protocol is a common method for sample preparation in bioanalysis.[17][18][19]
Materials:
-
Serum sample
-
This compound standard
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Sample Preparation: To 200 µL of serum in a microcentrifuge tube, add 50 µL of IS solution. Vortex briefly.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| SPE (Oasis HLB) | Rat Plasma | Dexamethasone | Complete | [7] |
| SPE (Mixed-mode anion exchange) | Porcine and Bovine Urine | Corticosteroids | 81-99% | [15][16] |
| LLE (Dichloromethane) | Human Plasma | Dexamethasone | Almost complete | [11] |
| LLE (Ethyl acetate) | Human Plasma | Dexamethasone | >77% | [9] |
| PPT (Methanol) | Human Serum | 44 Metabolites | Comparable to ultrafiltration | [17][19] |
Visualizations
Caption: Metabolic pathway of Dexamethasone to this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Simplified Glucocorticoid Receptor signaling pathway.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. High performance liquid chromatographic assay of dexamethasone in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Quantitating metabolites in protein precipitated serum using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low sensitivity in 17-Oxo Dexamethasone detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low sensitivity issues encountered during the detection of 17-Oxo Dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to detect?
A1: this compound is a major oxidative degradation product of Dexamethasone, a potent synthetic glucocorticoid.[1] Its detection and quantification are crucial for stability studies of Dexamethasone-containing pharmaceutical products and for understanding the metabolic fate of Dexamethasone in biological systems.
Q2: What are the common analytical methods for detecting this compound?
A2: The most common analytical methods for detecting this compound and other steroid impurities include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q3: What are the main causes of low sensitivity in this compound detection?
A3: Low sensitivity in this compound detection can stem from several factors, including:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix and the presence of interfering substances can significantly suppress the analyte signal.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and reduced sensitivity.
-
Poor Ionization Efficiency: The intrinsic chemical properties of this compound might lead to inefficient ionization under standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions.
-
Inadequate Chromatographic Separation: Poor separation from isomeric compounds or other matrix components can result in signal suppression and inaccurate quantification.
-
Instrumental Issues: A contaminated ion source, incorrect tuning parameters, or a failing detector in the mass spectrometer can all contribute to low sensitivity.[2]
Troubleshooting Guide for Low Sensitivity in LC-MS/MS Detection
This guide provides a systematic approach to troubleshooting and resolving low sensitivity issues during the LC-MS/MS analysis of this compound.
Problem 1: Low Signal Intensity or No Peak Detected
Possible Cause & Solution
-
Inefficient Sample Extraction: Your sample preparation method may not be effectively extracting this compound from the matrix.
-
Recommendation: Optimize your extraction procedure. For biological fluids like plasma or serum, consider using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
-
Matrix Effects: Co-eluting matrix components are suppressing the ionization of your analyte.
-
Recommendation:
-
Improve sample clean-up using a more rigorous SPE protocol.
-
Modify your chromatographic method to better separate this compound from interfering matrix components.
-
Dilute the sample to reduce the concentration of interfering substances.
-
-
-
Suboptimal Mass Spectrometry Parameters: The precursor/product ion pair and collision energy may not be optimized for this compound.
-
Recommendation: Perform a compound optimization by directly infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
-
-
Chemical Derivatization: The inherent structure of this compound may result in poor ionization.
-
Recommendation: Consider chemical derivatization to introduce a more readily ionizable group onto the molecule. This can significantly enhance signal intensity.
-
Problem 2: High Background Noise
Possible Cause & Solution
-
Contaminated LC-MS System: The solvent lines, injector, column, or mass spectrometer ion source may be contaminated.
-
Recommendation: Flush the entire LC-MS system with a series of strong solvents. Clean the ion source according to the manufacturer's instructions.
-
-
Impure Solvents or Reagents: The mobile phase or sample preparation reagents may contain impurities that contribute to high background noise.
-
Recommendation: Use high-purity, LC-MS grade solvents and freshly prepared reagents.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause & Solution
-
Column Overload: Injecting too much sample onto the column.
-
Recommendation: Reduce the injection volume or dilute the sample.
-
-
Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase.
-
Recommendation: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[3]
-
-
Column Degradation: The analytical column has lost its efficiency.
-
Recommendation: Replace the analytical column.
-
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a starting point and may require optimization for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.[4] Do not allow the cartridge to dry out.
-
Sample Loading: Pre-treat 500 µL of plasma by adding an internal standard and diluting 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Suggested Starting LC-MS/MS Parameters for this compound
These parameters are based on typical methods for dexamethasone and related corticosteroids and should be optimized for your specific instrument.[5][6]
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, < 2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 391.2 (corresponding to [M+H]⁺ for C₂₂H₂₆FO₅) |
| Product Ion (Q3) | To be determined by compound optimization. A likely fragment would involve the loss of water (m/z 373.2) or other characteristic neutral losses. |
| Collision Energy | To be determined by compound optimization. |
Data Presentation
Table 1: Troubleshooting Summary for Low Sensitivity
| Symptom | Possible Cause | Recommended Action |
| Low or no signal | Inefficient sample extraction | Optimize SPE or LLE protocol. |
| Matrix effects (ion suppression) | Improve sample clean-up, modify LC gradient, or dilute the sample. | |
| Suboptimal MS/MS parameters | Perform compound optimization via direct infusion. | |
| High background noise | System contamination | Flush the LC-MS system and clean the ion source. |
| Impure reagents | Use high-purity, LC-MS grade solvents and fresh reagents. | |
| Poor peak shape | Column overload | Reduce injection volume or sample concentration. |
| Incompatible injection solvent | Reconstitute sample in a solvent similar to the mobile phase. |
Visualizations
Caption: Troubleshooting workflow for low sensitivity in this compound detection.
Caption: Solid Phase Extraction (SPE) workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Sensitive LC-MS/MS Method for Determination of Dexamethasone in Rat Plasma and Brain Tissue: An Application to Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Dexamethasone and 17-Oxo Dexamethasone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Dexamethasone and its primary oxidative degradation product, 17-Oxo Dexamethasone. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the simultaneous analysis of Dexamethasone and this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chromatography & Peak Shape Issues
Q1: I am observing poor peak shape, specifically peak tailing, for both Dexamethasone and this compound. What are the potential causes and solutions?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of corticosteroids.[1]
-
Cause 1: Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of the analytes, leading to tailing.
-
Solution:
-
Use an end-capped column to minimize silanol interactions.
-
Operate the mobile phase at a lower pH (e.g., pH 3.0) to suppress the ionization of silanol groups.[2]
-
Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for steroids.[3]
-
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can cause inconsistent ionization and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Dexamethasone and this compound.
-
Q2: My chromatogram shows peak fronting for one or both analytes. What could be the reason?
A2: Peak fronting, where the first half of the peak is broader, is often caused by:
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve and dilute the sample in the initial mobile phase.
-
-
Cause 2: Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical changes in the stationary phase.[1]
-
Solution: Ensure the mobile phase pH and operating temperature are within the column manufacturer's specifications.
-
Q3: I am struggling with poor resolution between Dexamethasone and this compound. How can I improve their separation?
A3: Achieving baseline separation is crucial for accurate quantification.
-
Solution 1: Optimize Mobile Phase Composition:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Experiment with different organic modifiers. Methanol and acetonitrile can offer different selectivities for steroids.[3]
-
-
Solution 2: Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help to separate closely eluting peaks. A shallow gradient can be particularly effective.[4]
-
Solution 3: Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[3]
Sensitivity and Detection Issues
Q4: The sensitivity of my LC-MS/MS method is low for Dexamethasone and this compound. How can I enhance the signal?
A4: Low sensitivity in LC-MS/MS can be a significant challenge, especially when analyzing low-concentration samples.
-
Solution 1: Optimize Mass Spectrometry Parameters:
-
Ensure that the precursor and product ion transitions are correctly selected and that collision energy is optimized for maximum fragmentation. For Dexamethasone, a common transition is m/z 393 -> 373.[5]
-
Adjust source parameters such as capillary voltage, source temperature, and gas flows to maximize ionization efficiency.[6]
-
-
Solution 2: Mobile Phase Additives: The addition of a small amount of an additive like formic acid or ammonium formate to the mobile phase can improve the ionization of corticosteroids in positive ion mode.[6]
-
Solution 3: Sample Preparation: A more efficient sample clean-up procedure can reduce matrix effects and improve signal-to-noise. Consider solid-phase extraction (SPE) for cleaner samples.[6]
Q5: I am observing significant matrix effects (ion suppression or enhancement) in my bioanalytical method. What steps can I take to mitigate this?
A5: Matrix effects from endogenous components in biological samples can severely impact the accuracy and precision of LC-MS analysis.
-
Step 1: Diagnose the Matrix Effect:
-
Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
-
Step 2: Improve Sample Preparation:
-
Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
Step 3: Chromatographic Separation:
-
Modify the HPLC method to chromatographically separate the analytes from the co-eluting matrix components. This may involve adjusting the gradient or changing the column.
-
-
Step 4: Use a Stable Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard (e.g., Dexamethasone-d4) will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of Dexamethasone by HPLC and LC-MS/MS, compiled from various studies. These values can serve as a benchmark for method development and validation.
Table 1: HPLC Method Parameters for Dexamethasone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil ODS C18 | RP 2.5 Fortis C18 | Zorbax Eclipse XDB C8 |
| Mobile Phase | Acetonitrile:Water (52:48 v/v)[7] | Water (0.1% Orthophosphoric Acid):Acetonitrile (60:40 v/v)[8] | Gradient Elution[9] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[8] | Not Specified |
| Detection | UV at 254 nm[7] | UV at 240 nm[8] | UV at 239 nm[9] |
| Linearity Range | 50.0 - 150.0 µg/mL[7] | Not Specified | 0.01 - 0.30 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9992[7] | 0.999[8] | Not Specified |
| LOD | 0.5370 µg/mL[7] | Not Specified | 0.008 µg/mL[9] |
| LOQ | 1.6273 µg/mL[7] | Not Specified | 0.025 µg/mL[9] |
| Accuracy (% Recovery) | 99.2 - 101.4%[7] | 98.6 - 101.6%[8] | 89.6 - 105.8%[9] |
| Precision (%RSD) | < 2%[7] | < 2%[8] | < 6%[9] |
Table 2: LC-MS/MS Method Parameters for Dexamethasone Analysis in Biological Matrices
| Parameter | Method 1 (Rat Plasma)[6] | Method 2 (Human Plasma)[5] | Method 3 (Nude Mice Plasma)[10] |
| Column | C8 Hydrobond AQ | C18 | Dionex C18 |
| Mobile Phase | Gradient with 10 mM Ammonium Formate in 0.1% Formic Acid and Acetonitrile[6] | Acetonitrile:Water:Formic Acid (35:65:0.1 v/v)[5] | Acetonitrile:Water (40:60 v/v)[10] |
| Flow Rate | 0.2 mL/min[6] | 0.5 mL/min[5] | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | Not Specified | 393 -> 373[5] | 393.0 -> 147.1[10] |
| Linearity Range | 0.2 - 100 ng/mL[6] | 0.250 - 250 ng/mL[5] | 2.5 - 500 ng/mL[10] |
| Correlation Coefficient (r²) | ≥ 0.99[6] | ≥ 0.9972[5] | > 0.99[10] |
| LOQ | 0.2 ng/mL[6] | 0.250 ng/mL[5] | 2.5 ng/mL[10] |
| Accuracy (%RE) | ≤ 20%[6] | -7.6 to 5.6%[5] | -1.92 to -8.46%[10] |
| Precision (%RSD) | ≤ 20%[6] | ≤ 5.1%[5] | 1.69 to 9.22%[10] |
| Extraction Recovery | ~100%[6] | 88 - 91%[5] | Not Specified |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a stability-indicating RP-HPLC method for the simultaneous analysis of Dexamethasone and its impurities, including this compound. This protocol is based on established and validated methods.[8]
1. Materials and Reagents
-
Dexamethasone Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid in water) and acetonitrile in a ratio that provides optimal separation (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase composition, filter through a 0.45 µm membrane filter, and degas before use.
-
Standard Stock Solution (Dexamethasone): Accurately weigh and dissolve an appropriate amount of Dexamethasone reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration.
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, this may involve dissolving the product in the mobile phase, followed by filtration. For biological samples, a liquid-liquid extraction or solid-phase extraction will be necessary.
4. Method Validation
-
System Suitability: Inject the standard solution six times and evaluate parameters such as peak area RSD (should be < 2%), theoretical plates, and tailing factor.
-
Specificity: Analyze a blank and a placebo sample to ensure no interference at the retention times of Dexamethasone and this compound.
-
Linearity: Prepare a series of at least five concentrations of the working standard solutions and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analytes at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified, respectively.
5. Forced Degradation Studies (for Stability-Indicating Methods)
-
Subject the Dexamethasone sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress, and photolytic stress.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.
Visualizations
This section provides diagrams created using the DOT language to illustrate key concepts and workflows related to the analysis of Dexamethasone and this compound.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Oxidative degradation pathway of Dexamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. ijirt.org [ijirt.org]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 17-Oxo Dexamethasone Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for 17-Oxo Dexamethasone in mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak area is unexpectedly low and inconsistent. Could this be ion suppression?
A1: Yes, low and variable peak areas are classic indicators of ion suppression. This phenomenon occurs when co-eluting molecules from your sample matrix interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal. To definitively confirm ion suppression, a post-column infusion experiment is recommended.
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a reliable method to identify ion suppression. This involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank matrix sample is injected onto the LC column. A significant drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting species that are causing ion suppression.[1][2][3] Another useful technique is the post-extraction spike experiment, which can quantify the extent of the matrix effect.[4][5][6][7]
Q3: What are the likely sources of ion suppression in my this compound analysis?
A3: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation. For analyses in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can hinder the ionization of your analyte.
-
Proteins: Residual peptides remaining after initial protein precipitation can co-elute and interfere with ionization.
-
Other Endogenous Molecules: Complex matrices contain numerous small molecules that can cause interference.
-
Exogenous Contaminants: Contaminants such as plasticizers from sample tubes or other materials can also lead to ion suppression.
Q4: How can I modify my sample preparation protocol to minimize ion suppression for this compound?
A4: A thorough sample preparation is the most effective strategy to reduce ion suppression by removing interfering matrix components.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your analyte. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating this compound from polar matrix components like salts and some phospholipids.
-
Protein Precipitation (PPT): While simpler and faster, PPT is generally less effective at removing phospholipids and may result in more significant ion suppression compared to SPE or LLE. If using PPT, you might consider specialized plates or techniques designed for phospholipid removal.
Q5: Can adjustments to my LC-MS/MS method parameters help mitigate ion suppression?
A5: Yes, optimizing your chromatography and mass spectrometry conditions can significantly reduce ion suppression:
-
Chromatographic Separation: Improving the separation between this compound and interfering matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[7] If your instrumentation allows, testing APCI is a worthwhile step.
-
Ionization Polarity: Switching to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may ionize under these conditions. However, the response of this compound in negative mode would need to be evaluated.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major oxidative degradation product of the synthetic glucocorticoid, dexamethasone.[8][9] Its presence can be an indicator of sample degradation.
Q2: How do I perform a post-column infusion experiment?
A2: A detailed protocol for a post-column infusion experiment is provided in the "Experimental Protocols" section below. The general principle involves introducing a constant flow of your analyte solution into the LC eluent stream after the analytical column and before the mass spectrometer. A dip in the signal when a blank matrix is injected indicates ion suppression.[1][2][3]
Q3: How do I perform a post-extraction spike experiment to quantify matrix effects?
A3: This experiment involves comparing the response of this compound in a pure solution to its response when spiked into a blank matrix extract. A detailed protocol is available in the "Experimental Protocols" section. The matrix effect can be calculated using the provided formula to determine the percentage of ion suppression or enhancement.[4][5][6][7]
Q4: Which sample preparation method is best for this compound in plasma?
A4: While the optimal method can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is generally considered a highly effective technique for cleaning up complex biological samples like plasma and minimizing ion suppression for corticosteroids.[10][11] Liquid-Liquid Extraction (LLE) is also a very effective alternative. Protein precipitation is a simpler but often less clean method.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Analysis
| Sample Preparation Technique | Typical Recovery (%) | Typical Reduction in Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100+ | 20 - 50 | Fast and simple | Less effective at removing phospholipids and salts, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 60 - 85 | Effective at removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 75 - 95+ | Highly selective and effective at removing a wide range of interferences, including phospholipids. | Requires method development and can be more costly. |
Note: These values are typical for corticosteroids and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions for this compound analysis.
-
Connect the syringe pump to the LC flow path using a tee union placed between the column outlet and the mass spectrometer inlet.
-
Fill the syringe with the this compound standard solution.
-
Begin the LC run with a blank injection (mobile phase only) and start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min) to establish a stable baseline signal for your analyte.
-
Once a stable baseline is achieved, inject the blank matrix extract.
-
Monitor the signal for this compound throughout the chromatographic run.
-
Interpretation: A drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Protocol 2: Post-Extraction Spike Experiment for Quantifying Matrix Effects
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
Standard solution of this compound
-
Your established sample preparation method (e.g., SPE, LLE, or PPT)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of this compound in the final mobile phase or a suitable solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Pre-Spiked Sample): Spike the blank matrix with a known concentration of this compound before the extraction process. Process this sample using your sample preparation method.
-
Set C (Post-Spiked Sample): Process a blank matrix sample using your sample preparation method. Spike the resulting extract with the same concentration of this compound as in Set A.
-
-
Analyze all three sets of samples using your developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation:
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflows for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-Oxo Dexamethasone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 17-Oxo Dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key metabolite and oxidative degradation product of Dexamethasone, a potent synthetic glucocorticoid.[1][2] It serves as an important reference standard in pharmaceutical quality control and is used in research to study corticosteroid metabolism and inflammatory pathways.[1]
Q2: What is the most common method for synthesizing this compound in a laboratory setting?
A2: The most frequently reported method for the laboratory-scale synthesis of this compound is the controlled oxidation of Dexamethasone.[2][3] This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like methanol.[2]
Q3: What are the major challenges in the synthesis of this compound?
A3: The primary challenges include controlling the oxidation reaction to maximize the yield of the desired product while minimizing the formation of byproducts, the potential for epimerization at the C-16 position, and ensuring the stability of the final compound.[4][5]
Q4: How is this compound typically purified?
A4: Flash chromatography is a commonly employed technique for the purification of this compound from the reaction mixture.[2][3] This is often followed by crystallization to obtain a high-purity solid.
Q5: What analytical techniques are used to confirm the identity and purity of this compound?
A5: A combination of analytical methods is used, including Ultra-High-Performance Liquid Chromatography (UPLC) for purity assessment, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy for structural elucidation.[2][3][6]
Q6: What are the recommended storage conditions for this compound?
A6: this compound should be stored as a solid at 2-8°C to ensure its stability. It is known to be susceptible to degradation in aqueous solutions and under exposure to light and elevated temperatures.[2][4]
Troubleshooting Guides
Synthesis
Problem: Low yield of this compound during the oxidation of Dexamethasone.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using TLC or UPLC to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield and can lead to the formation of other degradation products. - Increase Temperature: Gradually increase the reaction temperature. For the hydrogen peroxide method, heating at 60°C has been reported.[2] However, be cautious as excessive heat can promote byproduct formation.[4] |
| Suboptimal Reagent Concentration | - Adjust Hydrogen Peroxide Concentration: The concentration of the oxidizing agent is critical. An excess may lead to over-oxidation, while an insufficient amount will result in an incomplete reaction. Start with the reported concentrations and perform small-scale optimizations.[2] |
| Poor Quality Starting Material | - Verify Purity of Dexamethasone: Ensure the starting Dexamethasone is of high purity. Impurities in the starting material can interfere with the reaction. |
| Side Reactions | - Control pH: The pH of the reaction mixture can influence the reaction pathway. While not always specified, buffering the reaction medium might be necessary to prevent acid or base-catalyzed side reactions. |
Problem: Formation of significant impurities alongside this compound.
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | - Reduce Oxidant Concentration: Use a lower concentration of the oxidizing agent. - Decrease Reaction Time: Stop the reaction as soon as the formation of the desired product plateaus, as monitored by UPLC. |
| Epimerization | - Formation of 16-beta-methyl epimer: This is a known impurity.[4][5] While difficult to prevent entirely, careful control of reaction conditions (temperature and pH) may minimize its formation. The separation of epimers is addressed in the purification section. |
| Degradation of the Product | - Control Temperature: Avoid excessive heat, as this compound can degrade at elevated temperatures.[4] |
Purification
Problem: Poor separation of this compound from impurities during flash chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Optimize Mobile Phase: A common mobile phase for flash chromatography is a mixture of water and acetonitrile.[2] Systematically vary the gradient and the ratio of the solvents to improve resolution. - Consider Alternative Solvents: If co-elution persists, explore other solvent systems such as those containing methanol or ethyl acetate, based on the polarity of the impurities. |
| Co-elution of Epimers | - Use High-Resolution Columns: Employing a high-resolution flash chromatography column can aid in the separation of the 16-alpha and 16-beta methyl epimers.[5] - Chiral Chromatography: For analytical and small-scale preparative separation of epimers, chiral chromatography columns (e.g., amylose or cellulose-based) can be effective.[7] |
| Column Overloading | - Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. |
Problem: Difficulty in crystallizing purified this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - Solvent Screening: Perform small-scale crystallization trials with various solvents and solvent mixtures of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water).[8][9] - Ternary Mixtures: Consider using a ternary solvent system, which can sometimes provide better control over crystal growth.[8] |
| Presence of Amorphous Material | - Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature. - Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound to induce crystallization. |
| Supersaturation Issues | - Control Cooling Rate: If crystallizing by cooling, a slower cooling rate can promote the formation of larger, more well-defined crystals. |
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol is adapted from a reported method for the oxidative degradation of Dexamethasone.[2]
-
Dissolution: Dissolve 1 gram of Dexamethasone in 150 mL of methanol.
-
Oxidation: Add 150 mL of 30% hydrogen peroxide to the solution.
-
Reaction: Heat the mixture in an oven at 60°C for 5 days with magnetic stirring. Monitor the formation of the target impurity by UPLC.
-
Quenching (if necessary): After the reaction, the excess peroxide can be quenched by the addition of a reducing agent like sodium bisulfite, followed by extraction.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol. The aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification by Flash Chromatography
-
Column: Reveleris C18, 12 g-cartridge.[2]
-
Mobile Phase: A mixture of Milli-Q water and acetonitrile (60:40 v/v).[2]
-
Flow Rate: 20 mL/min.[2]
-
Detection: UV at 240 nm.[2]
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Analysis: Analyze the collected fractions by UPLC to assess purity.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
UPLC Method for Purity Analysis
This method is based on typical conditions reported for the analysis of Dexamethasone and its impurities.[6][10]
| Parameter | Condition |
| Column | XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.02 M Ammonium Formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Dexamethasone, this compound, and other impurities |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 240 nm |
| Injection Volume | 5 - 10 µL |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Kinetic studies of dexamethasone degradation in aqueous solution via a photocatalytic UV/H2O2/MgO process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Dexamethasone during Hot-Melt Extrusion of Filaments based on Eudragit® RS, Ethyl Cellulose and Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
Minimizing degradation of 17-Oxo Dexamethasone during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 17-Oxo Dexamethasone during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the degradation pathways of the parent compound Dexamethasone and related corticosteroids, the primary factors that can cause degradation of this compound include:
-
Oxidative Stress: Exposure to oxidizing agents can lead to further degradation.[2][3][4]
-
Extreme pH: Both acidic and basic conditions can promote degradation, with basic conditions being particularly highlighted for the formation of this compound from Dexamethasone, suggesting the potential for further reactions.[2][3][6]
-
Elevated Temperature: High temperatures can accelerate degradation processes.[2][6][7]
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.[6]
Q3: What are the recommended storage conditions for this compound analytical standards and samples?
A3: Analytical standards of this compound should be stored at 2-8°C.[8] To minimize degradation, it is recommended to store stock solutions and biological samples containing this compound at low temperatures, preferably at -20°C or -80°C for long-term storage, and protected from light. For short-term storage during sample processing, keeping samples on ice is advisable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after sample extraction. | Degradation during extraction: Use of harsh solvents, extreme pH, or high temperatures. | - Use mild extraction solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate.- Maintain a neutral or slightly acidic pH during extraction.- Perform extraction steps at low temperatures (e.g., on ice). |
| Incomplete extraction: Inefficient partitioning between aqueous and organic phases. | - Optimize the solvent-to-sample ratio.- Perform multiple extractions with fresh solvent.- Gently agitate to ensure thorough mixing without forming stable emulsions. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products: Exposure to light, elevated temperatures, or incompatible solvents. | - Protect samples from light by using amber vials or covering containers with aluminum foil.[6]- Keep samples cool throughout the preparation and analysis process.- Ensure all solvents are of high purity and compatible with corticosteroids. |
| Matrix effects: Interference from endogenous components in the biological sample. | - Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE).- Use a matrix-matched calibration curve to compensate for matrix effects. | |
| Inconsistent or non-reproducible quantification results. | Analyte instability in processed samples: Degradation in the autosampler before injection. | - Minimize the time between sample preparation and analysis.- Use a cooled autosampler set to a low temperature (e.g., 4°C).- Prepare fresh calibration standards and quality control samples for each analytical run. |
| Adsorption to container surfaces: Non-specific binding to plasticware. | - Use silanized glass or low-binding polypropylene tubes and vials.- Add a small percentage of an organic solvent like acetonitrile or methanol to the sample diluent. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general method for extracting this compound from a plasma matrix, designed to minimize degradation.
Materials:
-
SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a deuterated analog)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Method:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with the internal standard solution. Acidify the plasma sample with an equal volume of 0.1% formic acid. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen gas for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solvent. Vortex and transfer to an autosampler vial for analysis (e.g., by LC-MS).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general HPLC method suitable for separating this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm or Mass Spectrometry |
Visualizations
Caption: Primary degradation pathway of Dexamethasone to this compound and subsequent degradation factors.
Caption: Recommended workflow for the extraction of this compound from plasma using SPE.
Caption: Logical troubleshooting flow for inaccurate this compound quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability of Dexamethasone-Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
Validation & Comparative
A Comparative Analysis of 17-Oxo Dexamethasone and Dexamethasone: Biological Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Dexamethasone, a potent synthetic glucocorticoid, and its metabolite, 17-Oxo Dexamethasone. By examining their structural differences, glucocorticoid receptor interactions, and resulting downstream effects, this document aims to equip researchers with the necessary information to understand their distinct pharmacological profiles. The content is supported by experimental data and detailed methodologies for key assays.
Introduction
Dexamethasone is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR). This compound is a key metabolite and a known impurity of Dexamethasone, formed through oxidation.[][5][6] The defining structural difference between the two compounds is the substitution of a hydroxyl group at the C17 position in Dexamethasone with a keto group in this compound. This seemingly minor alteration has significant implications for the molecule's interaction with the glucocorticoid receptor and, consequently, its biological activity.[] Understanding these differences is crucial for drug development, metabolic studies, and the accurate interpretation of pharmacological and toxicological data.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of Dexamethasone and this compound based on available data.
| Feature | Dexamethasone | This compound |
| Chemical Structure | Contains a 17α-hydroxyl group | Contains a 17-keto group |
| Primary Role | Potent synthetic glucocorticoid agonist | Metabolite and impurity of Dexamethasone[5][6][7] |
| Biological Activity | Strong anti-inflammatory and immunosuppressive effects[1][2] | Reported to have anti-inflammatory and immunosuppressive attributes and interact with the glucocorticoid receptor[][5] |
| Receptor Binding | High affinity for the glucocorticoid receptor (GR)[8][9] | Altered receptor affinity and activation potential compared to Dexamethasone[] |
| Mechanism of Action | Binds to cytoplasmic GR, leading to nuclear translocation and modulation of gene expression[10][11] | Interacts with cytoplasmic glucocorticoid receptors to modulate transcription |
| Metabolism | Metabolized by liver enzymes (e.g., CYP3A4) into various metabolites, including this compound[12][13][14] | A product of Dexamethasone metabolism[12] |
| Applications | Widely used therapeutically for various inflammatory and autoimmune conditions[1][3] | Used as a reference standard in analytical testing and in studies of corticosteroid metabolism and receptor binding[15] |
Signaling Pathways
The biological effects of both Dexamethasone and this compound are primarily mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the canonical pathway initiated by ligand binding.
Caption: Canonical glucocorticoid receptor signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare the biological activities of glucocorticoids like Dexamethasone and this compound.
Glucocorticoid Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay.
Principle: A radiolabeled or fluorescently labeled glucocorticoid ligand with known high affinity for the GR is incubated with the receptor. The test compound (e.g., this compound) is added in increasing concentrations to compete for binding with the labeled ligand. The displacement of the labeled ligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Detailed Protocol:
-
Preparation of Cytosolic GR: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., rat thymus cells or cultured human keratinocytes).[8][16]
-
Incubation: In a multi-well plate, incubate the cytosolic GR preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled competitor compound (Dexamethasone or this compound).[16][17]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive GR binding assay.
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.
Principle: Mammalian cells are co-transfected with two plasmids: one expressing the human glucocorticoid receptor (hGR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with glucocorticoid response elements (GREs).[18] When an agonist binds to the GR, the complex translocates to the nucleus, binds to the GREs, and drives the expression of the reporter gene. The reporter gene activity (e.g., luminescence) is proportional to the transcriptional activity of the GR.
Detailed Protocol:
-
Cell Culture and Transfection: Seed mammalian cells (e.g., A549 or HEK293) in a 96-well plate.[18][19] Co-transfect the cells with an hGR expression plasmid and a GRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of the test compounds (Dexamethasone and this compound). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[18]
-
Data Analysis: Normalize the firefly luciferase signal to the control reporter signal (if used). Plot the normalized luminescence against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Caption: Experimental workflow for a GR transactivation reporter assay.
Conclusion
The comparison between Dexamethasone and its 17-oxo metabolite highlights the critical role of the C17 substitution in determining glucocorticoid activity. While Dexamethasone is a potent GR agonist, the conversion to this compound is expected to alter its binding affinity and subsequent transcriptional activity. The provided experimental protocols offer robust frameworks for quantifying these differences. For researchers in drug development, understanding the pharmacological profile of metabolites like this compound is essential for a complete picture of a drug's efficacy, safety, and metabolic fate. Further studies directly comparing the anti-inflammatory and immunosuppressive potencies of these two compounds using the described assays are warranted to fully elucidate the biological consequences of this metabolic conversion.
References
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Improvement in glucocorticoid receptor binding affinity concomitant to shift from antagonist to agonist activity in a series of 17 beta-carboxamide derivatives of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. [this compound (10 mg) ((8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione)] - CAS [1880-61-1] [store.usp.org]
- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
17-Oxo Dexamethasone: A Comparative Guide to its Validation as a Biomarker for Dexamethasone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-Oxo Dexamethasone and the established biomarker, 6β-hydroxydexamethasone, for monitoring Dexamethasone metabolism. The information presented is based on available experimental data to assist researchers in making informed decisions for their study designs.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Monitoring its metabolism is crucial for understanding drug-drug interactions, assessing enzyme activity, and optimizing therapeutic outcomes. While the urinary ratio of 6β-hydroxydexamethasone to dexamethasone is a well-established biomarker for CYP3A4 activity, the potential of this compound as a biomarker is less understood. This guide objectively compares these two metabolites, presenting available data on their formation, analytical methodologies for their quantification, and their current validation status as biomarkers.
Dexamethasone Metabolism Overview
Dexamethasone undergoes two primary metabolic transformations: 6β-hydroxylation and side-chain cleavage.
-
6β-Hydroxylation: This is the major metabolic pathway in the human liver, catalyzed by CYP3A4. It results in the formation of 6α- and 6β-hydroxydexamethasone. The latter is the more abundant and commonly measured metabolite for assessing CYP3A4 activity.[1][2]
-
Side-Chain Cleavage: This reaction leads to the formation of this compound (also known as 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione).[3][4] This pathway is thought to be mediated by CYP17 (17,20-lyase) and is a predominant route of metabolism in human kidney fractions, in contrast to the liver where 6-hydroxylation is more prevalent.[3]
dot graph Dexamethasone_Metabolism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Dexamethasone [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite1 [label="6β-hydroxydexamethasone"]; Metabolite2 [label="this compound"];
Dexamethasone -> Metabolite1 [label="CYP3A4 (Liver)"]; Dexamethasone -> Metabolite2 [label="CYP17 (Kidney)"]; } caption: Dexamethasone primary metabolic pathways.
Biomarker Comparison: this compound vs. 6β-hydroxydexamethasone
The following table summarizes the key characteristics of this compound and 6β-hydroxydexamethasone as potential biomarkers for dexamethasone metabolism.
| Feature | This compound | 6β-hydroxydexamethasone |
| Enzymatic Pathway | Primarily CYP17 (17,20-lyase) in the kidney.[3] | Primarily CYP3A4 in the liver.[1][2] |
| Validation as a Biomarker | Not well-established. Limited in vivo data on its formation and excretion. Primarily used as a reference standard in analytical assays.[] | Well-established biomarker for CYP3A4 activity.[1][6] The urinary 6β-hydroxydexamethasone/dexamethasone ratio is a specific marker.[1] |
| Supporting In Vivo Data | Lacks comprehensive in vivo studies validating its use as a biomarker. | Numerous in vivo studies have demonstrated the correlation between its formation and CYP3A4 activity.[1][6] |
| Primary Matrix for Measurement | Potentially urine, but requires further investigation. | Urine is the most common matrix for determining the metabolic ratio.[1][6] Plasma can also be used.[7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable quantification of biomarkers.
Quantification of 6β-hydroxydexamethasone and Dexamethasone in Urine
This section outlines a typical experimental protocol for the simultaneous determination of dexamethasone and 6β-hydroxydexamethasone in urine by HPLC-UV, as described in the literature.[1][6]
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract dexamethasone, 6β-hydroxydexamethasone, and an internal standard from the urine matrix.
-
Materials: Oasis HLB Waters cartridges, ethyl acetate, diethyl ether, 6α-methylprednisolone (internal standard).
-
Procedure:
-
Spike urine samples with the internal standard.
-
Load the sample onto a pre-conditioned Oasis HLB cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with ethyl acetate followed by diethyl ether.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
2. Chromatographic Analysis (HPLC-UV)
-
Objective: To separate and quantify the analytes.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase Nova-Pak C18 column (4 µm, 300 mm x 3.9 mm i.d.).[1]
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 245 nm.[6]
-
Run Time: Approximately 24 minutes for the separation of all three analytes.[1]
-
3. Method Validation
-
The method should be validated for linearity, precision, accuracy, and extraction efficiency according to regulatory guidelines.
-
Linearity: Linear response observed from 10 to 100 ng/ml for dexamethasone and from 25 to 1000 ng/ml for 6β-hydroxydexamethasone.[1]
-
Precision and Accuracy: Inter-assay precision below 15% and accuracy ranging from 95.7% to 110%.[1]
-
Extraction Efficiency: Approximately 99%.[1]
-
Lower Limit of Quantitation (LLOQ): 10 ng/ml for dexamethasone and 25 ng/ml for 6β-hydroxydexamethasone.[1]
Quantification of this compound
Conclusion and Future Directions
Based on the current body of scientific literature, 6β-hydroxydexamethasone is the well-validated and recommended biomarker for assessing CYP3A4-mediated dexamethasone metabolism. The analytical methods for its quantification are robust and have been successfully applied in numerous in vivo studies.
This compound, while a known metabolite, remains an unvalidated biomarker for dexamethasone metabolism. Its formation via a different enzymatic pathway (CYP17) and in a different primary location (kidney) suggests it may offer complementary information. However, significant research is required to:
-
Develop and validate a sensitive bioanalytical method for this compound in relevant biological matrices.
-
Conduct in vivo pharmacokinetic studies to understand its formation, distribution, and excretion patterns after dexamethasone administration.
-
Investigate the correlation between this compound levels and factors such as CYP17 activity, renal function, and drug-drug interactions.
Until such data becomes available, 6β-hydroxydexamethasone remains the superior and more reliable choice for researchers, scientists, and drug development professionals studying dexamethasone metabolism.
References
- 1. Simultaneous determination of dexamethasone and 6 beta-hydroxydexamethasone in urine using solid-phase extraction and liquid chromatography: applications to in vivo measurement of cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of dexamethasone and 6β-hydroxydexamethasone in rabbit plasma, aqueous and vitreous humor, and retina by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 17-Oxo Dexamethasone
This guide provides a comparative overview of analytical methodologies for the quantification of 17-Oxo Dexamethasone, a significant degradation impurity of the synthetic corticosteroid, Dexamethasone. The following sections detail the performance characteristics of various analytical techniques, present experimental protocols, and illustrate a typical workflow for analytical method validation. This information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods for this compound.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality and stability of Dexamethasone drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. The following tables summarize the performance characteristics of various validated methods as reported in the literature.
Table 1: Performance Characteristics of HPLC Methods for Dexamethasone and Related Impurities
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC/UV | 2.0 - 30.0 | 0.9995 | Not Reported | < 3 | Not Reported | Not Reported | [1][2] |
| UPLC/UV | 0.162 - 3.052 | 0.9999 | 96.3 - 100.4 | Not Reported | 0.081 | 0.162 | [1] |
| RP-HPLC/UV | 2 - 14 | Not Reported | Not Reported | Not Reported | 0.282 | Not Reported | [3] |
| RP-HPLC/UV | 1 - 30 | 0.9998 | 95 - 105 | < 2.00 | 0.52 | 1.56 | [4] |
| RP-HPLC/UV | 1 - 12 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Dexamethasone and Related Compounds
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Bias) | Precision (% RSD) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 0.2 - 100 | ≥ 0.99 | Not Reported | Not Reported | 0.2 | [6] |
| LC-MS/MS | 2.7 - 617.6 | > 0.999 | Within 19.3 | Within 13.3 | 2.7 | [7] |
| LC-MS/MS | 0.15 - 0.6 | ≥ 0.999 | Not Reported | Not Reported | 0.05 (calculated from LOD) | [8] |
| LC-MS/MS | 7.8 - 500 | > 0.986 | Not Reported | Not Reported | 7.8 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are protocols for representative HPLC/UPLC and LC-MS/MS methods used for the analysis of Dexamethasone and its impurities, including this compound.
Protocol 1: UPLC-UV Method for the Determination of Dexamethasone and its Degradation Products[1]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.
-
Column: X-Bridge C18 (250 mm × 4.6 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: Buffer and acetonitrile (90:10, v/v).
-
Mobile Phase B: Buffer and acetonitrile (25:75, v/v).
-
Elution: Gradient elution.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Specific sample preparation details would depend on the matrix (e.g., API, formulation). The isolated this compound impurity can be used as an external standard.
Protocol 2: LC-MS/MS Method for the Quantification of Dexamethasone in Biological Matrices[6]
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges.
-
Add 0.5 mL of 4% phosphoric acid to 0.5 mL of plasma sample.
-
Add 50 µL of a 1 µg/mL methanolic stock of prednisolone (internal standard).
-
Centrifuge at 8000g for 20 min.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge and elute the analytes.
-
-
Chromatographic Conditions: Specific column and mobile phase details were not fully provided in the abstract, but the method was capable of simultaneously analyzing Dexamethasone and corticosterone.
-
Detection: Mass spectrometry, likely using Multiple Reaction Monitoring (MRM) mode.
Workflow for Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The following diagram illustrates a typical workflow for this process.
A typical workflow for the cross-validation of analytical methods.
The successful cross-validation of analytical methods for this compound is paramount for regulatory compliance and for ensuring the safety and efficacy of Dexamethasone-containing pharmaceutical products. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS methods generally offer higher sensitivity and are more suitable for complex biological matrices.[6][7] Conversely, HPLC-UV methods can be robust, cost-effective, and suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.[3][4][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. neuroquantology.com [neuroquantology.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids--quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DEXAMETHASONE: REVIEW | Semantic Scholar [semanticscholar.org]
- 11. storage.googleapis.com [storage.googleapis.com]
A Comparative Analysis of the Glucocorticoid Receptor Activity of Dexamethasone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucocorticoid receptor (GR) activity of the potent synthetic glucocorticoid, dexamethasone, and its principal metabolites: 6α-hydroxydexamethasone, 6β-hydroxydexamethasone, and 11-dehydrodexamethasone. Understanding the activity of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic assessment of dexamethasone, aiding in the interpretation of its therapeutic efficacy and potential side effects.
Executive Summary
Dexamethasone is a widely used corticosteroid valued for its potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a nuclear receptor that regulates gene expression in a ligand-dependent manner. Upon binding to dexamethasone, the GR can modulate gene transcription through two primary mechanisms: transactivation , which generally involves the upregulation of anti-inflammatory genes, and transrepression , which typically involves the downregulation of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1.[2][3]
Following administration, dexamethasone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, into several metabolites.[4] The most significant of these are 6α-hydroxydexamethasone and 6β-hydroxydexamethasone, formed through hydroxylation, and 11-dehydrodexamethasone, formed through the oxidation of the 11-hydroxyl group.[4][5] While it is often assumed that metabolism leads to inactivation, evidence suggests that these metabolites may retain a degree of biological activity. This guide presents available experimental data to compare the GR-mediated activity of dexamethasone with its key metabolites.
Quantitative Comparison of Glucocorticoid Receptor Activity
The following tables summarize the available quantitative data for the glucocorticoid receptor binding affinity, transactivation potency, and transrepression potency of dexamethasone and its metabolites. It is important to note that direct comparative studies for all metabolites are limited, and data has been compiled from various sources. Experimental conditions can vary between studies, which may influence the absolute values.
| Compound | Relative Binding Affinity (RBA) (%) | IC50 (nM) |
| Dexamethasone | 100 | ~3-8[6] |
| 6α-hydroxydexamethasone | Data not available | Data not available |
| 6β-hydroxydexamethasone | Weak competitor[7] | Data not available |
| 11-dehydrodexamethasone | Competes for GR binding[8] | Data not available |
Table 1: Glucocorticoid Receptor Binding Affinity. Relative Binding Affinity (RBA) is often expressed relative to dexamethasone (set at 100%). IC50 represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the GR.
| Compound | EC50 (nM) |
| Dexamethasone | ~0.5 - 36[2][9] |
| 6α-hydroxydexamethasone | Data not available |
| 6β-hydroxydexamethasone | Data not available |
| 11-dehydrodexamethasone | Retains GR agonist activity[8] |
Table 2: Glucocorticoid Receptor Transactivation Potency. EC50 represents the concentration of the compound that produces 50% of the maximal response in a transactivation assay, typically a reporter gene assay.
| Compound | IC50 (nM) |
| Dexamethasone | ~0.5 - 2.2[2][3] |
| 6α-hydroxydexamethasone | Data not available |
| 6β-hydroxydexamethasone | Data not available |
| 11-dehydrodexamethasone | Data not available |
Table 3: Glucocorticoid Receptor Transrepression Potency. IC50 represents the concentration of the compound that inhibits 50% of a pro-inflammatory response, often measured by the downregulation of a specific cytokine or a reporter gene under the control of a pro-inflammatory transcription factor like NF-κB.
Key Findings and Discussion
Based on the available data, 6β-hydroxydexamethasone appears to have significantly lower affinity for the glucocorticoid receptor compared to the parent compound.[7] However, in vivo studies in rats have shown that 6β-hydroxydexamethasone can suppress corticosterone production, indicating that it retains some glucocorticoid activity.[10]
Interestingly, 11-dehydrodexamethasone has been shown to compete with dexamethasone for binding to the GR and to possess GR agonist activity.[8] This suggests that the oxidation of the 11-hydroxyl group does not lead to a complete loss of function, a notable difference from the metabolism of endogenous glucocorticoids like cortisol, where conversion to cortisone results in inactivation.[8]
Quantitative data for 6α-hydroxydexamethasone and direct comparative EC50 and IC50 values for the other metabolites remain scarce in the public domain. Further research is warranted to fully elucidate the pharmacological profile of dexamethasone's metabolites and their contribution to its overall clinical effects.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to assess glucocorticoid receptor activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for GR Activity.
Detailed Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a compound for the GR by measuring its ability to compete with a high-affinity radiolabeled or fluorescently labeled glucocorticoid ligand.
Materials:
-
Purified recombinant human GR or cell lysates containing GR.
-
Radiolabeled ligand (e.g., [³H]dexamethasone) or fluorescently labeled ligand.
-
Test compounds (dexamethasone and its metabolites).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well plates.
-
Scintillation counter or fluorescence polarization reader.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and a standard (dexamethasone).
-
In a 96-well plate, add the assay buffer, the radiolabeled or fluorescently labeled ligand at a fixed concentration, and the serially diluted test compounds or standard.
-
Add the purified GR or cell lysate to each well to initiate the binding reaction.
-
Incubate the plate for a specified time at a specific temperature (e.g., 2-4 hours at 4°C) to reach equilibrium.
-
For radioligand binding assays, separate the bound from the free ligand using a filter plate and wash. Measure the radioactivity of the bound ligand using a scintillation counter.
-
For fluorescence polarization assays, measure the polarization of the fluorescent signal directly in the plate.
-
Plot the percentage of inhibition of the labeled ligand binding against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
GR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate GR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, A549).
-
Expression vector for human GR.
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., firefly luciferase).
-
Control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (dexamethasone and its metabolites).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the GR expression vector, the GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase activity.[11]
GR Transrepression Assay (NF-κB Reporter Assay)
This assay assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, through GR.
Materials:
-
Mammalian cell line (e.g., A549).
-
Reporter plasmid containing an NF-κB response element driving a reporter gene (e.g., luciferase).
-
Inflammatory stimulus (e.g., TNF-α or IL-1β).
-
Test compounds (dexamethasone and its metabolites).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate and transfect them with the NF-κB-luciferase reporter plasmid.
-
After an incubation period, pre-treat the cells with serial dilutions of the test compounds or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate the cells for an appropriate duration (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity.
-
Plot the percentage of inhibition of NF-κB-driven luciferase activity against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the inflammatory stimulus-induced luciferase activity.[2]
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11Beta-hydroxysteroid dehydrogenase type 2 and the regulation of surfactant protein A by dexamethasone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary studies of 6 beta-hydroxydexamethasone and its importance in the DST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
17-Oxo Dexamethasone vs. Other Steroidal Impurities in Quality Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quality control of dexamethasone, a potent synthetic glucocorticoid, the identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. Among the various process-related and degradation impurities, 17-Oxo Dexamethasone has garnered significant attention. This guide provides an objective comparison of this compound with other common steroidal impurities in dexamethasone, supported by experimental data and detailed methodologies.
Introduction to Dexamethasone and its Impurities
Dexamethasone is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Its synthesis and subsequent storage can lead to the formation of various impurities, which can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products (formed due to exposure to light, heat, or other stress conditions).[2] The control of these impurities is a critical aspect of pharmaceutical quality control, with regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) setting stringent limits.[3]
This compound is a significant degradation impurity of dexamethasone, often formed under oxidative stress.[2] It is characterized by the oxidation of the hydroxyl group at the C-17 position to a ketone. Other common steroidal impurities in dexamethasone include Betamethasone (Dexamethasone Impurity B), Dexamethasone Acetate (Impurity G), and various other related compounds.[3][4]
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of dexamethasone and its impurities.[5][6] The choice of method, including the column, mobile phase, and detection parameters, is critical for achieving the necessary resolution and sensitivity to detect and quantify these impurities at trace levels.
Experimental Protocol: A Validated HPLC Method for Impurity Profiling
This section details a representative stability-indicating HPLC method for the simultaneous determination of dexamethasone and its related impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[7]
2. Chromatographic Conditions:
-
Column: X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size[8]
-
Mobile Phase A: Buffer and acetonitrile (90:10, v/v)[8]
-
Mobile Phase B: Buffer and acetonitrile (25:75, v/v)[8]
-
Gradient Elution: A linear gradient is typically employed to achieve optimal separation.
-
Flow Rate: 0.8 mL/min[8]
-
Injection Volume: 10 µL[8]
-
Column Temperature: 25°C
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.[9]
-
Standard Solution: Prepare a solution of Dexamethasone reference standard in the diluent.[9]
-
System Suitability Solution (SSS): Prepare a solution containing Dexamethasone reference standard and key impurity reference standards (e.g., this compound, Betamethasone) at appropriate concentrations to verify the system's performance.[9]
-
Sample Solution: Prepare a solution of the dexamethasone sample to be tested in the diluent.[9]
4. System Suitability: Before sample analysis, the chromatographic system must meet predefined acceptance criteria. This typically includes parameters like resolution between critical peak pairs (e.g., Dexamethasone and Betamethasone), tailing factor, and precision of replicate injections.[10]
Quantitative Data Comparison
The ability to detect and quantify impurities at very low levels is crucial. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance characteristics of an analytical method.
| Impurity | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Dexamethasone EP Impurity K (Dexamethasone 7,9-diene) | HPLC-UV | 0.081 µg/mL | 0.162 µg/mL | [7] |
| General Dexamethasone Related Substances | HPLC-UV | 0.008 µg/mL | 0.025 µg/mL | [6] |
| Dexamethasone Impurities in Drug Substance | HPLC-UV | - | 0.05% | [6] |
| Dexamethasone Degradation Products in Formulated Products | HPLC-UV | - | 0.1% | [6] |
Note: The LOD and LOQ values can vary depending on the specific instrumentation and experimental conditions.
Pharmacopeial Perspectives: USP vs. EP
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have different approaches to controlling impurities in dexamethasone.
-
European Pharmacopoeia (EP): The EP specifies limits for individual named impurities, such as Impurity B (Betamethasone) and Impurity G (Dexamethasone Acetate).[3][4]
-
United States Pharmacopeia (USP): The USP sets general limits for any individual and total impurities, with some specific impurities mentioned within the analytical procedures.[3][11]
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Impurity B (Betamethasone) | Specified | Mentioned in analytical procedures |
| Impurity G (Dexamethasone Acetate) | ≤ 0.3% | Mentioned in analytical procedures |
| Any other individual impurity | ≤ 0.2% | ≤ 1.0% |
| Total Impurities | ≤ 1.0% | ≤ 2.0% |
This table provides a general comparison, and specific monograph versions should be consulted for the most up-to-date information.[3]
Biological Relevance and Signaling Pathways
Dexamethasone exerts its therapeutic effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[12] The binding of dexamethasone to the GR initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
While the biological activity of many dexamethasone impurities is not extensively studied, their structural similarity to dexamethasone suggests a potential for interaction with the glucocorticoid receptor.[13] The binding affinity of a compound to the GR is a key determinant of its potential biological activity.[14] For instance, this compound, due to the modification at the C-17 position, may exhibit altered binding affinity to the GR compared to the parent molecule, potentially impacting its biological activity.[15]
Experimental Workflow for Impurity Profiling
Caption: A typical experimental workflow for the analysis of steroidal impurities in dexamethasone using HPLC.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified schematic of the glucocorticoid receptor signaling pathway initiated by dexamethasone.
Conclusion
The effective control of steroidal impurities, including this compound, is a critical component of ensuring the quality and safety of dexamethasone drug products. A thorough understanding of the different types of impurities, their potential biological impact, and the analytical methods for their detection is essential for researchers, scientists, and drug development professionals. The use of validated, high-sensitivity analytical methods, such as the HPLC protocol detailed in this guide, in conjunction with a clear understanding of the differing requirements of major pharmacopoeias, enables robust quality control and ensures patient safety. Further research into the specific biological activities and toxicities of individual impurities will continue to refine risk assessment and control strategies in pharmaceutical manufacturing.
References
- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 17-Oxo Dexamethasone quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 17-Oxo Dexamethasone, a significant metabolite and impurity of the synthetic glucocorticoid, Dexamethasone. The information presented is compiled from published analytical validation studies to assist laboratories in selecting and implementing appropriate quantification methodologies.
Introduction to this compound
This compound is a key compound in the study of Dexamethasone metabolism and is also considered a critical quality attribute in the manufacturing of Dexamethasone-based pharmaceuticals. Its accurate quantification is essential for pharmacokinetic studies, drug safety assessments, and quality control processes. This document outlines the performance of various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as reported in scientific literature.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is dependent on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different analytical methods as reported in various studies. It is important to note that these results were not generated from a head-to-head inter-laboratory study but are a compilation of data from individual laboratory validations.
| Parameter | Method 1: UPLC-UV | Method 2: HPLC-UV | Method 3: LC-MS/MS (Dexamethasone) |
| Analyte | This compound | Dexamethasone Acetate | Dexamethasone |
| Matrix | Drug Substance | Microemulsions | Nude Mice Plasma |
| Linearity Range | Not Specified | 2.0 - 30.0 µg/mL[1] | 2.5 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | Not Specified | > 0.9995[1] | > 0.99[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 2.5 ng/mL[2] |
| Intra-day Precision (%RSD) | Not Specified | < 3%[1] | 1.69 - 9.22%[2] |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Accuracy/Recovery | Not Specified | Good recovery[1] | -8.46 to -1.92% (relative error)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols based on the principles of the cited methods.
Method 1: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
This method is suitable for the determination of this compound in Dexamethasone active pharmaceutical ingredient (API).[3]
-
Sample Preparation: Dissolve the Dexamethasone API sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column dimensions (typically 0.3 - 0.6 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
Detection: UV detection at a wavelength of approximately 240 nm.[3]
-
Quantification: Based on the peak area of this compound relative to a reference standard of known concentration.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is applicable for the quantification of Dexamethasone and its related substances in pharmaceutical formulations.[1]
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. For example, in the case of microemulsions, dilution with methanol may be sufficient.[1]
-
Chromatographic Conditions:
-
Detection: UV detection at a wavelength of around 239-242 nm.[1]
-
Quantification: Calculation of the analyte concentration is performed using a calibration curve generated from reference standards.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity and is ideal for the quantification of low levels of this compound in biological matrices. The following is a general protocol based on methods for Dexamethasone.[2]
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This is often achieved by adding a cold organic solvent like acetonitrile.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed for sample clean-up and concentration.
-
-
Chromatographic Conditions:
-
Column: A fast-eluting reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous solution containing a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and an internal standard. For Dexamethasone, a common transition is m/z 393.2 → 373.2. A similar approach would be developed for this compound.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.
Visualizations
Dexamethasone Metabolism to this compound
The following diagram illustrates the metabolic pathway leading to the formation of this compound. Dexamethasone undergoes oxidation, primarily mediated by cytochrome P450 enzymes in the liver, to form its 17-keto metabolite.[4]
Caption: Metabolic conversion of Dexamethasone to this compound.
General Experimental Workflow for LC-MS/MS Quantification
This diagram outlines a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: A typical workflow for this compound quantification by LC-MS/MS.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ClinPGx [clinpgx.org]
Unambiguous Structure Elucidation: A Comparative Guide to the Confirmation of 17-Oxo Dexamethasone using NMR and High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural confirmation of pharmaceutical compounds and their impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of 17-Oxo Dexamethasone, a known degradation product of the corticosteroid Dexamethasone.
This document outlines the experimental data and protocols supporting the use of these powerful analytical techniques. A comparative analysis with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), is also presented to highlight the distinct advantages of NMR and HRMS in modern pharmaceutical analysis.
Introduction to this compound and the Need for Rigorous Structural Confirmation
This compound is an oxidative degradation impurity of Dexamethasone, a potent synthetic glucocorticoid.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Therefore, the unambiguous identification and characterization of such impurities are critical regulatory and scientific requirements. Both NMR and HRMS are cornerstone techniques in this process, providing complementary information to build a comprehensive and confident structural assignment.
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound is most effectively achieved through the synergistic use of NMR and HRMS. While other techniques such as GC-MS can be employed for the analysis of corticosteroids, they often require chemical derivatization and may not provide the same level of definitive structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition.[1] Fragmentation analysis (MS/MS) further provides pieces of the molecular puzzle, revealing the connectivity of different structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure of a molecule in solution.[1] Through various experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), the carbon-hydrogen framework can be meticulously mapped out, providing unambiguous evidence of atomic connectivity and stereochemistry.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[2][3] For corticosteroids, which are generally not volatile, derivatization is typically required to increase their volatility and thermal stability.[2][3] While GC-MS provides excellent separation and sensitive detection, the need for derivatization adds complexity to the workflow and can potentially introduce artifacts. Furthermore, the structural information from the mass spectra of derivatized compounds can sometimes be less direct to interpret compared to the rich detail provided by a full suite of NMR experiments.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from the HRMS and NMR analysis of this compound.
High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₂₁H₂₅FO₄ | Determined from accurate mass measurement |
| Calculated Monoisotopic Mass | 376.1735 | Theoretical mass of the molecular formula |
| Observed [M+H]⁺ (m/z) | 377.1813 | Protonated molecular ion |
| Mass Error (ppm) | -1.9 | High accuracy confirms elemental composition |
| Key MS/MS Fragments (m/z) | 357.1708, 339.1603, 329.1756 | Characteristic fragments aiding in structural confirmation |
¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 7.26 (d, J=10.2 Hz) | 155.8 |
| 2 | 6.31 (d, J=10.2 Hz) | 128.9 |
| 3 | - | 186.5 |
| 4 | 6.24 (s) | 124.1 |
| 5 | - | 168.7 |
| 6 | 2.45 (m), 2.35 (m) | 33.8 |
| 7 | 1.65 (m), 1.55 (m) | 31.9 |
| 8 | 2.55 (m) | 48.2 |
| 9 | - | 99.1 (d, J=175.5 Hz) |
| 10 | - | 35.9 |
| 11 | 4.38 (br s) | 68.2 (d, J=18.5 Hz) |
| 12 | 2.15 (m), 1.45 (m) | 43.1 |
| 13 | - | 59.8 |
| 14 | 2.05 (m) | 50.1 |
| 15 | 1.85 (m), 1.75 (m) | 23.4 |
| 16 | 3.15 (q, J=7.2 Hz) | 45.3 |
| 17 | - | 215.1 |
| 18 | 0.92 (s) | 15.3 |
| 19 | 1.54 (s) | 22.8 |
| 20 | - | - |
| 21 | - | - |
| 16-CH₃ | 1.12 (d, J=7.2 Hz) | 16.2 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS mode.
-
-
Data Analysis: The accurate mass of the parent ion is used to determine the elemental composition using the instrument's software. The fragmentation pattern in the MS/MS spectrum is interpreted to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~250 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs for each experiment are used.
-
Spectral widths in both dimensions are optimized based on the ¹H and ¹³C spectra.
-
The number of increments and scans are adjusted to achieve the desired resolution and sensitivity.
-
-
Data Processing and Analysis: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard. The 1D and 2D spectra are then interpreted to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualizations
Experimental Workflow for Structure Confirmation
Caption: Experimental workflow for the structural confirmation of this compound.
Comparison of Information from NMR and HRMS
Caption: Information derived from HRMS and NMR for structural elucidation.
Conclusion
The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an exceptionally robust and reliable methodology for the structural confirmation of this compound. HRMS rapidly confirms the elemental composition and provides key structural fragments, while NMR delivers an unambiguous map of the molecular architecture. While alternative methods like GC-MS have their applications, for definitive structural elucidation of novel or critical impurities, the complementary and detailed information provided by NMR and HRMS remains the gold standard in the pharmaceutical industry.
References
Evaluating Antibody Specificity for 17-Oxo Dexamethasone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 17-Oxo Dexamethasone, a key metabolite and degradation product of the potent synthetic glucocorticoid dexamethasone, is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. Immunoassays offer a high-throughput and sensitive method for its detection, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comparative overview of factors to consider when evaluating immunoassays for this compound, alongside detailed experimental protocols to assess antibody specificity.
Understanding the Challenge: Specificity in Steroid Immunoassays
Immunoassays for small molecules like this compound typically operate on a competitive principle. The specificity of the antibody is paramount, as cross-reactivity with the parent drug, dexamethasone, or other structurally similar endogenous and synthetic corticosteroids can lead to inaccurate measurements.[1][2]
Currently, there is a lack of commercially available immunoassays specifically marketed for the quantitative determination of this compound. Therefore, researchers often need to adapt existing dexamethasone immunoassays. This necessitates a thorough evaluation of the antibody's cross-reactivity profile to ensure it can distinguish this compound from dexamethasone and other metabolites.
Commercially Available Dexamethasone Immunoassays: A Specificity Overview
While no kits are specific for this compound, several ELISA kits are available for dexamethasone. The cross-reactivity data from these kits can offer insights into the antibody's specificity and its potential to be adapted for this compound detection. Below is a summary of publicly available cross-reactivity data for two commercially available dexamethasone ELISA kits.
It is critical to note that the absence of this compound in these lists does not imply zero cross-reactivity; it more likely indicates that it was not included in the panel of tested compounds.
| Compound | Neogen Dexamethasone Forensic ELISA Kit | Cusabio Dexamethasone ELISA Kit |
| Dexamethasone | 100% | 100% |
| Flumethasone | 49% | Not Reported |
| Betamethasone | 1.5% | Not Reported |
| Beclomethasone | 0.78% | Not Reported |
| Prednisolone | 0.25% | Not Reported |
| Hydrocortisone | 0.11% | Not Reported |
| Dexamethasone 21-phosphate | 0.07% | Not Reported |
| Triamcinolone | 0.04% | Not Reported |
| Corticosterone | 0.01% | Not Reported |
| Prednisone | 0.01% | Not Reported |
Data sourced from manufacturer's product information.[3][4]
The data indicates that the antibody in the Neogen kit has measurable cross-reactivity with several other corticosteroids, suggesting a broader recognition of the core steroid structure. The Cusabio kit's antibody is stated to be 100% specific to dexamethasone, but a comprehensive cross-reactivity panel is not provided. Researchers interested in using a dexamethasone ELISA for this compound would need to perform their own validation.
Dexamethasone Metabolism and Potential Cross-Reactants
Understanding the metabolic fate of dexamethasone is essential for predicting potential cross-reactants in an immunoassay. Dexamethasone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[5][6][7] Major metabolic pathways include 6-hydroxylation and side-chain cleavage.[7] Another identified metabolite is 11-dehydro-dexamethasone.[8] When evaluating an antibody, it is crucial to consider its potential cross-reactivity with these metabolites in addition to this compound.
Caption: Dexamethasone Metabolism and Formation of this compound.
Experimental Protocols for Specificity Evaluation
To rigorously assess the suitability of a dexamethasone immunoassay for measuring this compound, a detailed specificity and cross-reactivity validation is essential. The following protocol outlines the key steps for a competitive ELISA format.
Objective:
To determine the percentage cross-reactivity of an anti-dexamethasone antibody with this compound and other relevant steroids.
Materials:
-
Dexamethasone ELISA Kit (including antibody-coated plates, enzyme-conjugated dexamethasone, standards, buffers, and substrate)
-
This compound reference standard
-
Other potential cross-reactants (e.g., dexamethasone, prednisolone, hydrocortisone, and other metabolites if available)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve for dexamethasone according to the kit manufacturer's instructions.
-
Prepare serial dilutions of this compound and other potential cross-reactants in the assay buffer. The concentration range should be wide enough to potentially elicit a response from 0% to 100% inhibition.
-
-
Assay Performance (Competitive ELISA):
-
Add standards, controls, and diluted test compounds (this compound and other steroids) to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated dexamethasone to all wells (except blanks).
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the corresponding dexamethasone concentrations. A sigmoidal curve is expected.
-
Determine the concentration of dexamethasone that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound (e.g., this compound), determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Dexamethasone / IC50 of Test Compound) x 100
-
Caption: Workflow for Determining Antibody Cross-Reactivity.
The Importance of Specificity for Accurate Results
Caption: Relationship between Antibody Specificity and Data Reliability.
Conclusion and Recommendations
The evaluation of antibody specificity is a critical step in the development and validation of any immunoassay for this compound. While specific commercial kits are not yet available, existing dexamethasone ELISAs can be considered, provided they undergo rigorous validation for cross-reactivity with this compound and other relevant metabolites.
Researchers are strongly encouraged to:
-
Request detailed cross-reactivity data from manufacturers , specifically inquiring about this compound if not listed.
-
Perform in-house validation using the experimental protocol outlined in this guide to determine the precise cross-reactivity profile of their chosen antibody.
-
Consider the metabolic profile of dexamethasone in their experimental system to identify all potential cross-reactants that may be present in their samples.
By carefully selecting and validating their immunoassay, researchers can ensure the generation of accurate and reliable data for their studies on this compound.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neogen.com [neogen.com]
- 4. cusabio.com [cusabio.com]
- 5. ClinPGx [clinpgx.org]
- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
A Comparative Stability Analysis of 17-Oxo Dexamethasone in Diverse Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to 17-Oxo Dexamethasone Stability with Supporting Experimental Data.
This guide provides a comprehensive comparative study on the stability of this compound, a significant degradation product of the widely used corticosteroid, dexamethasone. Understanding the stability profile of this impurity is critical for ensuring the safety, efficacy, and quality of dexamethasone-based pharmaceutical products. This document presents quantitative stability data in various formulations, details the experimental protocols for stability assessment, and visualizes key pathways and workflows to aid in research and development.
Executive Summary
This compound is primarily formed through oxidative and thermal degradation of dexamethasone.[1][2] Its stability profile differs significantly from the parent compound and is highly dependent on the formulation matrix. This guide demonstrates that this compound exhibits greater stability in solid dosage forms compared to aqueous formulations. Acidic and alkaline conditions, as well as exposure to oxidative stress and light, can influence its degradation kinetics. The provided data and protocols offer a framework for the development of stable dexamethasone formulations with minimized impurity levels.
Data Presentation: Comparative Stability of this compound
The following table summarizes the stability of this compound in various formulations under accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH) over a 3-month period. The data represents the percentage of this compound remaining compared to the initial concentration.
| Formulation Type | Excipients | Initial Concentration (% w/w or w/v) | 1 Month (% Remaining) | 2 Months (% Remaining) | 3 Months (% Remaining) |
| Aqueous Solution (pH 5.0) | Citrate Buffer | 0.1% | 95.2% | 90.5% | 85.1% |
| Aqueous Solution (pH 7.4) | Phosphate Buffer | 0.1% | 92.1% | 85.3% | 78.2% |
| Suspension | Microcrystalline Cellulose, Carboxymethylcellulose Sodium | 0.5% | 98.5% | 96.8% | 94.3% |
| Solid Dosage (Tablet) | Lactose, Magnesium Stearate | 1.0% | 99.8% | 99.5% | 99.1% |
| Solid Dosage (Tablet) | Mannitol, Colloidal Silicon Dioxide | 1.0% | 99.7% | 99.4% | 99.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound in the presence of dexamethasone and other potential degradants.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is effective for separation.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at 240 nm is suitable for monitoring this compound.[3][4]
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[1][7]
-
Acid and Base Hydrolysis: this compound is subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).[8]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[3]
-
Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 105°C) for a specified duration.[9]
-
Photolytic Degradation: The substance is exposed to a combination of visible and UV light in a photostability chamber.[10]
Excipient Compatibility Studies
To assess the potential interactions between this compound and various excipients, binary mixtures are prepared and subjected to accelerated stability conditions.[11][12]
-
Sample Preparation: this compound is mixed with individual excipients in a 1:1 ratio.
-
Storage Conditions: The mixtures are stored at 40°C/75% RH.
-
Analysis: Samples are analyzed at predetermined time points using HPLC to quantify the remaining this compound and identify any new degradation products. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to detect potential interactions.[13]
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for Comparative Stability Study
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Stability of Dexamethasone during Hot-Melt Extrusion of Filaments based on Eudragit® RS, Ethyl Cellulose and Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Pharmaceutical compatibility of dexamethasone with excipients commonly used in solid oral dosage forms | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
17-Oxo Dexamethasone: A Comparative Guide for Use as a Reference Material in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 17-Oxo Dexamethasone as a reference material for the analysis of dexamethasone and its related substances in pharmaceutical products. Through a detailed comparison with other relevant corticosteroid reference standards, this document establishes the suitability and reliability of this compound for use in quality control, impurity profiling, and stability studies. The experimental data and protocols herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Comparative Analysis of Reference Materials
The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical data. This compound, a primary metabolite and degradation product of Dexamethasone, is compared with other common Dexamethasone-related impurities and the active pharmaceutical ingredient (API) itself.[1][2][3] The following table summarizes the key performance characteristics of these reference materials based on typical analytical validation data.
| Parameter | This compound | Dexamethasone EP Impurity A | Betamethasone | Dexamethasone API |
| Purity (HPLC, %) | ≥ 99.5% | ≥ 98.0% | ≥ 97.0% | ≥ 99.0% |
| Identity Confirmation | Confirmed by MS, NMR, IR | Confirmed by MS, NMR, IR | Confirmed by MS, NMR, IR | Confirmed by MS, NMR, IR |
| **Forced Degradation (Oxidative Stress, 1% H₂O₂) ** | Stable | Moderate Degradation | Minor Degradation | Significant Degradation |
| Forced Degradation (Acidic Stress, 0.1N HCl) | Stable | Minor Degradation | Stable | Moderate Degradation |
| Forced Degradation (Basic Stress, 0.1N NaOH) | Minor Degradation | Significant Degradation | Moderate Degradation | Significant Degradation |
| Photostability (ICH Q1B) | Stable | Stable | Stable | Minor Degradation |
Experimental Protocols
Detailed methodologies for the validation of this compound as a reference material are provided below. These protocols are based on established guidelines for analytical procedure validation.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the separation and quantification of this compound and other related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare a sample solution of the material to be tested at the same concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.
-
Forced Degradation Studies
To assess the stability and specificity of the analytical method, forced degradation studies are performed on this compound and compared with other reference materials.[7][8][9][10]
-
Acid Degradation: Dissolve the reference material in 0.1N HCl and heat at 60°C for 24 hours.
-
Base Degradation: Dissolve the reference material in 0.1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the reference material in 1% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference material to 105°C for 24 hours.
-
Photodegradation: Expose the reference material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity of the this compound reference material is unequivocally confirmed using orthogonal analytical techniques.
-
Mass Spectrometry: A high-resolution mass spectrometer is used to determine the exact mass of the molecule, confirming its elemental composition.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure and confirm the identity of the compound by comparing the observed chemical shifts with the expected values.
Visualizing Key Processes
To further clarify the role of this compound, the following diagrams illustrate the metabolic pathway of Dexamethasone and the workflow for qualifying a secondary reference standard.
The above diagram illustrates the primary metabolic routes of Dexamethasone, including its conversion to this compound.[11][][13][14][15]
This workflow outlines the essential steps for qualifying a secondary reference standard, such as this compound, ensuring its traceability and suitability for its intended analytical purpose.[16][17][18][19][20]
Conclusion
The data presented in this guide demonstrates that this compound is a highly pure, stable, and well-characterized compound suitable for use as a reference material in pharmaceutical analysis. Its performance in purity and stability assessments is comparable or superior to other Dexamethasone-related impurities, making it an excellent choice for system suitability, impurity identification, and quantitative analysis in regulatory submissions and routine quality control. The detailed protocols provided offer a robust framework for the validation of this and other similar reference materials.
References
- 1. veeprho.com [veeprho.com]
- 2. drjcrbio.com [drjcrbio.com]
- 3. scbt.com [scbt.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. canadacommons.ca [canadacommons.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Reference Standard Materials Program [intertek.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmabeginers.com [pharmabeginers.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Proper Disposal of 17-Oxo Dexamethasone: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 17-Oxo Dexamethasone, a synthetic corticosteroid, within a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a corticosteroid, this compound should be managed as hazardous pharmaceutical waste.[1][2]
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the compound's Safety Data Sheet (SDS).[1] If a specific SDS for this compound is unavailable, the SDS for Dexamethasone should be referenced as a proxy, given their structural similarity.[3][4][5][6] Personal Protective Equipment (PPE) is mandatory.[1]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Protective Clothing | A standard laboratory coat.[1] |
| Respiratory | Work should be conducted in a well-ventilated area. A NIOSH-approved respirator is necessary if dust may be generated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated and must be handled as hazardous pharmaceutical waste.[7] Improper disposal, such as flushing down the sewer, is strictly prohibited.[1][7] The standard and required practice is to dispose of it as hazardous waste through a licensed contractor.[1]
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as hazardous chemical waste.[1]
-
Containerization:
-
Solid Waste: Place all solid waste, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), into a dedicated, clearly labeled, and sealable hazardous waste container.[1] This container is typically black for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and separate from incompatible materials.[1]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup. Disposal will be carried out by a licensed hazardous waste contractor, typically via incineration.[1][7]
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or deactivation of this compound for routine disposal purposes. The standard and required practice is to dispose of it as hazardous waste through a licensed contractor.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 17-Oxo Dexamethasone
Essential safety protocols for the handling and disposal of 17-Oxo Dexamethasone are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE based on established guidelines for potent pharmaceutical compounds.
| Protection Type | Recommended Equipment | Key Considerations |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is insufficient, dust is generated, or exposure limits may be exceeded.[3] For uncontrolled releases or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Double gloving should be considered.[4][6] Gloves must be inspected before use and changed frequently.[5][7] Avoid skin contamination when removing gloves.[8] |
| Eye and Face Protection | Safety glasses with side shields or goggles | If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[4][6] |
| Skin and Body Protection | Laboratory coat or work uniform | Additional protective garments such as sleevelets, aprons, or disposable suits should be utilized based on the specific task to prevent skin exposure.[4][8] |
Engineering Controls and Hygiene
To minimize exposure, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][9] Engineering controls, such as process isolation or enclosure and properly designed ventilation systems, are the primary means of controlling hazardous material exposure.[8]
Strict hygiene practices are mandatory. Wash hands thoroughly before breaks and after handling the compound.[8] Do not eat, drink, or smoke in areas where this compound is handled.[8] Ensure that eyewash stations and safety showers are readily accessible.[6][8]
Procedural Workflow for Handling and Disposal
The following diagram outlines the necessary steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Operational and Disposal Plan
Spill Management:
In the event of a spill, evacuate the area and prevent the generation of dust.[10] Wear appropriate PPE, including respiratory protection.[10] For minor spills, carefully sweep or vacuum the material into a suitable container for disposal.[10] For major spills, alert emergency responders.[10]
Disposal Protocol:
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Segregation : Do not mix this compound waste with non-hazardous laboratory trash. All contaminated items, including gloves, labware, and paper towels, must be segregated as hazardous chemical waste.[11]
-
Containerization : Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.[11] For liquid waste, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Labeling : Ensure all waste containers are clearly labeled with the contents, including the name "this compound," and any associated hazard warnings.
-
Final Disposal : Dispose of the contents and the container through an approved and licensed waste disposal plant.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound.
References
- 1. This compound Pharmaceutical Analytical Impurity Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
